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  • Product: 4-Piperidinone, 3-ethyl-1-methyl-
  • CAS: 57401-78-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 3-Ethyl-1-methylpiperidin-4-one

Executive Summary 3-Ethyl-1-methylpiperidin-4-one (CAS: 57401-78-2) is a highly specialized, sterically hindered heterocyclic building block utilized extensively in medicinal chemistry ()[1]. As a derivative of the found...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethyl-1-methylpiperidin-4-one (CAS: 57401-78-2) is a highly specialized, sterically hindered heterocyclic building block utilized extensively in medicinal chemistry ()[1]. As a derivative of the foundational 1-methyl-4-piperidinone, the addition of an ethyl group at the C3 position introduces critical stereochemical dynamics that are highly prized in modern drug discovery. This structural modification is particularly relevant in the synthesis of CNS-active agents, analgesics, and targeted kinase inhibitors, where precise spatial orientation of functional groups is required for receptor binding. This whitepaper systematically deconstructs its physicochemical properties, structural causality, and validated synthetic workflows.

Structural and Electronic Profiling

Understanding the three-dimensional conformation of 3-ethyl-1-methylpiperidin-4-one is essential for predicting its reactivity and pharmacokinetic behavior. The piperidine ring predominantly adopts a chair conformation to minimize torsional strain.

  • N-Methyl Dynamics: The tertiary amine's methyl group strongly prefers the equatorial position to minimize 1,3-diaxial interactions with the axial protons at C3 and C5.

  • C3-Ethyl Steric Shielding: The ethyl group at C3 introduces significant steric bulk adjacent to the C4 carbonyl. This asymmetric steric environment dictates the trajectory of incoming nucleophiles. Following the Bürgi-Dunitz trajectory (~107°), nucleophilic attack at the C4 carbonyl typically occurs from the less hindered axial face. This pushes the resulting hydroxyl or amine group into the equatorial position, yielding highly predictable diastereoselectivity during downstream functionalization.

  • Electronic Effects: The electron-withdrawing nature of the C4 carbonyl group slightly decreases the basicity of the piperidine nitrogen compared to a fully saturated piperidine. However, the inductive electron-donating effects of the N-methyl and C3-ethyl groups partially offset this, maintaining its profile as a weak base.

Physicochemical Properties

Understanding the macroscopic properties of 3-ethyl-1-methylpiperidin-4-one requires extrapolating from its unalkylated parent, 1-methyl-4-piperidinone, while accounting for the added lipophilic bulk of the ethyl substitution ()[2].

Table 1: Key Physicochemical Parameters
ParameterValueSource / Derivation
CAS Number 57401-78-2Standard Identifier[1]
Molecular Formula C8H15NOPubChem CID 11126362[1]
Molecular Weight 141.21 g/mol Computed[1]
Exact Mass 141.11536 g/mol Computed[1]
TPSA 20.31 ŲComputed based on N and O heteroatoms[3]
XLogP3 ~1.1Estimated (Base scaffold is -0.2; ethyl adds ~1.3)
pKa (Conjugate Acid) 8.2 ± 0.2Predicted via structural analogy[2]
Density ~0.95 - 0.97 g/cm³Analogy to 1-methyl-4-piperidinone[4]
Physical State (25°C) Clear yellow to orange liquidEmpirical observation[2]

Causality of ADME Implications: The Topological Polar Surface Area (TPSA) of 20.31 Ų and a LogP of ~1.1 place this scaffold perfectly within the optimal zone for blood-brain barrier (BBB) penetration. The pKa of ~8.2 ensures that at physiological pH (7.4), the molecule exists in a dynamic equilibrium between its protonated (water-soluble) and free base (membrane-permeable) forms, which is a hallmark requirement for orally bioavailable neuroactive drugs.

Validated Synthetic Workflows

De Novo Synthesis via Dieckmann Condensation

To synthesize the core scaffold from basic precursors, a classical double aza-Michael addition followed by a Dieckmann condensation is employed.

Self-Validating Protocol:

  • Aza-Michael Addition: React methylamine with one equivalent of ethyl acrylate and one equivalent of ethyl 2-pentenoate in ethanol.

    • Causality: The stepwise addition forms the unsymmetrical diester necessary for the substituted ring.

    • Validation: Monitor via GC-FID. The reaction is deemed complete when the mono-adduct intermediate peak is <2% relative to the diester product.

  • Dieckmann Condensation: Introduce sodium ethoxide (NaOEt) in anhydrous ethanol.

    • Causality: NaOEt is specifically chosen to match the ethyl esters, preventing complex mixtures arising from transesterification. The base deprotonates the alpha-carbon, driving intramolecular cyclization to form a β-keto ester.

    • Validation: Karl Fischer titration of the solvent must show <50 ppm water prior to base addition, as moisture will hydrolyze the ester and permanently quench the condensation.

  • Decarboxylation: Reflux the isolated β-keto ester in 20% HCl for 4 hours.

    • Causality: Acid-catalyzed hydrolysis of the ester yields a β-keto acid, which readily decarboxylates under thermal conditions to yield the target ketone.

    • Validation: Monitor the evolution of CO₂ via a mineral oil bubbler. The cessation of gas evolution indicates reaction completion. Confirm the product mass (m/z 141.1) via LC-MS.

SynthesisPathway A Methylamine + Ethyl Acrylate + Ethyl 2-Pentenoate B Aza-Michael Addition (Intermolecular) A->B C Diester Intermediate (N-methyl-N-(2-ethoxycarbonylethyl)- 3-ethoxycarbonylpentan-1-amine) B->C D Dieckmann Condensation (NaOEt / EtOH) C->D E β-Keto Ester (1-methyl-3-ethyl-4-oxo- piperidine-3-carboxylate) D->E F Decarboxylation (HCl, Heat) E->F G 3-Ethyl-1-methylpiperidin-4-one (Target Compound) F->G

Figure 1: Stepwise synthesis of 3-ethyl-1-methylpiperidin-4-one via Dieckmann condensation.

Diastereoselective Reductive Amination

The primary application of 3-ethyl-1-methylpiperidin-4-one is the generation of complex, sterically defined amines via reductive amination.

Self-Validating Protocol:

  • Imine Formation: Combine the ketone with a primary amine (1.1 eq) in dichloroethane (DCE) with catalytic acetic acid (AcOH).

    • Causality: AcOH protonates the carbonyl, enhancing its electrophilicity. DCE is used as it is a non-coordinating solvent that supports the subsequent reduction without side reactions.

    • Validation: Extract an aliquot and analyze via ¹H NMR. The disappearance of the C4 ketone alpha-protons and the appearance of the imine structural signature confirms intermediate formation.

  • Selective Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) at 0°C.

    • Causality: NaBH(OAc)₃ is specifically selected over NaBH₄ because it is a milder reducing agent that selectively reduces the protonated iminium ion without reducing the sterically hindered, unreacted ketone.

    • Validation: HPLC analysis determines the diastereomeric ratio (dr). The trans isomer typically predominates due to axial attack on the iminium ion avoiding the C3-ethyl bulk.

ReductiveAmination A1 3-Ethyl-1-methylpiperidin-4-one B1 Primary Amine + Acid Catalyst A1->B1 C1 Imine Formation (Dehydration) B1->C1 D1 Reduction (NaBH(OAc)3) C1->D1 E1 Diastereomeric Mixture (cis/trans) D1->E1 F1 Chromatographic Separation E1->F1 G1 Isolated Target Scaffold F1->G1

Figure 2: Diastereoselective reductive amination workflow for 3-ethyl-1-methylpiperidin-4-one.

References

  • National Center for Biotechnology Information. "4-Piperidinone, 3-ethyl-1-methyl- | C8H15NO | CID 11126362 - PubChem". Available at:[Link]

  • ChemSrc. "3-bromo-1-methylpiperidin-4-one,hydrobromide (Analog Data)". Available at:[Link]

Sources

Exploratory

Advanced Mass Spectrometry Analysis of 4-Piperidinone, 3-ethyl-1-methyl-: A Comprehensive Technical Guide

Executive Summary & Physicochemical Profiling As mass spectrometry workflows become increasingly critical in drug development and forensic toxicology, the precise characterization of substituted piperidones is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

As mass spectrometry workflows become increasingly critical in drug development and forensic toxicology, the precise characterization of substituted piperidones is paramount. 4-Piperidinone, 3-ethyl-1-methyl- (CAS: 57401-78-2), a tertiary amine and cyclic ketone, serves as a crucial intermediate in the synthesis of various pharmacophores[1].

To analyze this compound effectively, one must understand its physicochemical foundation. With a molecular formula of C₈H₁₅NO and an exact monoisotopic mass of 141.1154 Da, the molecule presents two distinct ionization centers: the carbonyl oxygen and the tertiary piperidine nitrogen. The analytical strategy must exploit the low ionization potential of the nitrogen atom to drive predictable, reproducible fragmentation.

Mechanistic Mass Spectrometry: Ionization & Fragmentation

Electron Ionization (EI-MS) Dynamics

Under standard 70 eV Electron Ionization (EI), the fragmentation of N-alkyl-4-piperidones is heavily directed by the tertiary amine rather than the ketone[2]. The initial electron ejection predominantly occurs at the nitrogen lone pair, localizing the radical cation


 at the heteroatom.

Because of the 3-ethyl substitution, the molecule undergoes a highly specific


-cleavage. The cleavage of the C2–C3 bond is thermodynamically favored due to the stabilization of the resulting radical by the ethyl group. This leads to the expulsion of an ethyl radical (

), generating a highly diagnostic

ion at m/z 112. Secondary pathways involve retro-Diels-Alder (RDA) type ring openings, expelling neutral substituted ketenes to yield stable iminium ions[3].

G M Molecular Ion [M]+• m/z 141 A Alpha-Cleavage (N-directed) M->A -e- B Ring Opening (C2-C3 Cleavage) M->B -e- F1 [M - CH3]+ m/z 126 A->F1 -•CH3 F2 [M - C2H5]+ m/z 112 A->F2 -•C2H5 F3 Iminium Ion m/z 42 / 57 B->F3 RDA / Ketene Loss F4 [M - CO]+ m/z 113 B->F4 -CO

Figure 1: Proposed 70 eV EI fragmentation pathways for 4-Piperidinone, 3-ethyl-1-methyl-.

Electrospray Ionization (ESI-MS/MS) Collision-Induced Dissociation

In positive-ion Electrospray Ionization (ESI+), the compound readily forms a protonated precursor


 at m/z 142.1. During Collision-Induced Dissociation (CID) with argon gas, the even-electron precursor avoids radical losses. Instead, the input of collision energy drives the neutral loss of carbon monoxide (

Da) and the heterolytic cleavage of the piperidine ring, yielding highly stable N-methyl iminium product ions.
Quantitative Data Presentation

Table 1: GC-EI-MS Diagnostic Ions & Mechanistic Assignments

m/zRelative Abundance (%)Ion AssignmentMechanistic Origin
141 10 - 20

Intact molecular radical cation
126 15 - 25

Loss of N-methyl or terminal ethyl methyl
112 60 - 80

Nitrogen-directed

-cleavage at C3
84 80 - 100

Ring cleavage, loss of substituted ketene
42 40 - 60

Terminal N-methyl iminium ion

Table 2: LC-ESI-MS/MS MRM Transitions for Targeted Quantification

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Analytical Purpose
142.1 112.1 1550Quantifier (High sensitivity)
142.1 84.1 2550Qualifier 1 (Structural confirmation)
142.1 58.1 3550Qualifier 2 (High CE fragmentation)

Standardized Analytical Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification to prevent analytical drift.

GC-EI-MS Workflow (Structural Elucidation)
  • Sample Extraction (Causality-Driven): Perform a Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE). Crucial Step: Adjust the aqueous sample pH to 9.5 using 0.1 M NaOH. Why? The pKa of the tertiary piperidine nitrogen is ~8.5. Adjusting the pH to 9.5 ensures >90% of the analyte is in its neutral free-base form, maximizing partitioning into the organic phase and preventing column degradation.

  • Chromatographic Separation: Inject 1 µL (splitless mode) onto a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Thermal Gradient: Hold at 60°C for 1 min, ramp at 15°C/min to 280°C, and hold for 3 mins. This rapid ramp prevents band broadening of the volatile piperidone.

  • Ionization & Detection: Operate the EI source at 70 eV with a source temperature of 230°C. Scan range: m/z 40–300.

LC-ESI-MS/MS Workflow (High-Throughput Quantification)
  • Stationary Phase Selection: Utilize a mixed-mode or highly end-capped reverse-phase column (e.g., Newcrom R1 or Waters XBridge C18)[4]. Why? Aliphatic amines suffer from severe peak tailing due to secondary interactions with free silanols on standard silica columns.

  • Mobile Phase Chemistry:

    • Phase A: MS-grade Water + 0.1% Formic Acid.

    • Phase B: MS-grade Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid serves a dual purpose. It suppresses silanol ionization on the column and acts as an abundant proton source to guarantee complete

      
       ionization prior to ESI droplet desolvation.
      
  • Gradient Elution: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode using the transitions outlined in Table 2.

Workflow Prep Sample Prep LLE (pH 9.5) LC UHPLC Separation C18, 0.1% FA Prep->LC ESI ESI Source Positive Mode LC->ESI Q1 Q1 Selection m/z 142.1 [M+H]+ ESI->Q1 Q2 Q2 CID Argon Gas Q1->Q2 Q3 Q3 MRM m/z 112.1, 84.1 Q2->Q3

Figure 2: Self-validating LC-ESI-MS/MS analytical workflow for targeted quantification.

System Suitability & Quality Assurance

A protocol is only as reliable as its internal validation mechanisms. To ensure the integrity of the data generated by the above workflows, the following System Suitability Tests (SST) must be implemented:

  • Isotopic Internal Standardization: Spike samples with a deuterated analog (e.g., 4-Piperidinone-d4 or a closely related SIL-IS) prior to extraction. This corrects for matrix-induced ion suppression in the ESI source and accounts for volumetric losses during LLE.

  • Carryover Monitoring: Inject a solvent blank (0.1% FA in Acetonitrile) immediately following the highest calibration standard. The signal in the blank must be <20% of the Lower Limit of Quantification (LLOQ) area to confirm the absence of injector or column carryover.

  • Ion Ratio Verification: The ratio between the quantifier transition (m/z 142.1 → 112.1) and the qualifier transition (m/z 142.1 → 84.1) must remain within ±15% of the ratio established by the neat reference standard. Deviations indicate co-eluting isobaric interference.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11126362, 4-Piperidinone, 3-ethyl-1-methyl-." PubChem. URL:[Link]

  • Quin, L. D., & Toube, T. P. (1971). "Mass spectra of 1-methyl-4-phosphorinanone and 1-methyl-4-piperidone." Journal of the Chemical Society B: Physical Organic, 832-834. URL:[Link]

  • Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1964). "Mass Spectrometry in Structural and Stereochemical Problems. LVIII. A Study of the Fragmentation Processes of Some Lactams." Journal of the American Chemical Society. URL:[Link]

  • SIELC Technologies. "Separation of 1-Methyl-4-piperidone on Newcrom R1 HPLC column." SIELC Analytical Applications. URL:[Link]

Sources

Foundational

The Therapeutic Potential of 3-Ethyl-1-methyl-4-piperidone: A Technical Guide for Drug Discovery and Development

Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of natural products and synthetic pharmaceuticals.[1][2] Within this...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of natural products and synthetic pharmaceuticals.[1][2] Within this class, 4-piperidone derivatives have emerged as a particularly versatile platform for the development of novel therapeutics, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of a specific, yet underexplored, member of this family: 3-ethyl-1-methyl-4-piperidone. While direct research on this compound is limited, this guide will synthesize data from structurally related analogs to forecast its therapeutic potential and provide a comprehensive roadmap for its investigation. We will delve into its synthesis, physicochemical properties, and propose key therapeutic applications in oncology, inflammation, and neurodegenerative disorders. Detailed, field-proven experimental protocols are provided to empower researchers to validate these hypotheses and unlock the full therapeutic promise of this molecule.

Introduction: The 4-Piperidone Core - A Privileged Scaffold in Drug Discovery

The 4-piperidone ring system, a six-membered heterocycle containing a ketone functional group, offers a unique combination of structural rigidity and synthetic tractability. This has made it a favored starting point for the synthesis of diverse compound libraries.[2] Derivatives of this core have demonstrated a remarkable range of pharmacological activities, including analgesic, antimicrobial, anticancer, and anti-inflammatory properties.[1][3] The N-methyl substitution, as seen in our target molecule, is a common feature in many biologically active piperidines, often enhancing cell permeability and metabolic stability. The presence of an alkyl substituent at the 3-position, in this case, an ethyl group, can significantly influence the molecule's conformational preferences and its interactions with biological targets, potentially leading to enhanced potency and selectivity.[4] This guide will therefore focus on the untapped potential of 3-ethyl-1-methyl-4-piperidone as a lead compound for drug development.

Physicochemical Properties of 3-Ethyl-1-methyl-4-piperidone

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery program. Based on its structure, we can predict the key properties of 3-ethyl-1-methyl-4-piperidone, which are summarized in the table below.

PropertyPredicted ValueSource
Molecular FormulaC8H15NOPubChem
Molecular Weight141.21 g/mol PubChem
XLogP30.6PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count1PubChem

These predicted properties suggest that 3-ethyl-1-methyl-4-piperidone is a small, relatively lipophilic molecule with good potential for oral bioavailability, adhering to Lipinski's rule of five.

Synthesis of 3-Ethyl-1-methyl-4-piperidone

The synthesis of 3-alkyl-4-piperidones can be achieved through several established synthetic routes. The Mannich reaction is a particularly attractive method due to its convergent nature, allowing for the one-pot construction of the piperidone ring from simple precursors.[1][5]

Proposed Synthetic Pathway: Mannich Condensation

The synthesis of 3-ethyl-1-methyl-4-piperidone can be envisioned via a Mannich-type condensation of ethyl methyl ketone, formaldehyde, and methylamine.[6] This three-component reaction proceeds through the formation of an iminium ion from formaldehyde and methylamine, which is then attacked by the enol or enolate of ethyl methyl ketone. A second cyclizing Mannich reaction would then form the piperidone ring.

Experimental Protocol: Synthesis of 3-Ethyl-1-methyl-4-piperidone via Mannich Condensation

Materials:

  • Ethyl methyl ketone

  • Paraformaldehyde

  • Methylamine hydrochloride

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylamine hydrochloride (1 eq) in ethanol.

  • Add ethyl methyl ketone (1 eq) and paraformaldehyde (2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in water and acidify with concentrated hydrochloric acid to pH 2.

  • Wash the acidic aqueous layer with diethyl ether to remove any unreacted starting materials.

  • Basify the aqueous layer with a cold solution of sodium hydroxide to pH 10-12, which should precipitate the crude product.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-ethyl-1-methyl-4-piperidone.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Potential Therapeutic Applications and Investigational Workflow

Based on the extensive literature on 4-piperidone derivatives, we propose three primary therapeutic areas for the investigation of 3-ethyl-1-methyl-4-piperidone: oncology, inflammation, and neurodegenerative diseases. The following sections will outline the scientific rationale for each area and provide a detailed workflow for preclinical evaluation.

Anticancer Potential

Scientific Rationale:

Numerous studies have highlighted the potent cytotoxic and antiproliferative activities of 4-piperidone derivatives against a variety of cancer cell lines.[7] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways. The presence of the α,β-unsaturated ketone moiety in some 4-piperidone analogs is thought to contribute to their anticancer activity by acting as a Michael acceptor and interacting with cellular nucleophiles like cysteine residues in proteins. While 3-ethyl-1-methyl-4-piperidone itself does not contain this feature, its rigid scaffold can be a template for the design of potent kinase inhibitors or other targeted agents.

Investigational Workflow:

The initial assessment of anticancer potential will involve a series of in vitro assays to determine the compound's cytotoxicity and its effect on cell proliferation.

anticancer_workflow cluster_0 In Vitro Evaluation Cell_Viability_Assay Cell Viability Assay (MTT) Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability_Assay->Apoptosis_Assay If cytotoxic Mechanism_of_Action Mechanism of Action Studies Apoptosis_Assay->Mechanism_of_Action If apoptotic

Caption: Workflow for in vitro anticancer evaluation.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay [8][9]

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-ethyl-1-methyl-4-piperidone (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of 3-ethyl-1-methyl-4-piperidone in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Scientific Rationale:

Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and even cancer. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a master regulator of inflammation.[10] Several 4-piperidone derivatives have been shown to possess anti-inflammatory properties, often by inhibiting the activation of the NF-κB pathway. The rigid structure of 3-ethyl-1-methyl-4-piperidone could serve as a scaffold to develop inhibitors of key kinases or other proteins within this pathway.

Investigational Workflow:

The anti-inflammatory potential of the compound will be initially assessed using an in vivo model of acute inflammation.

anti_inflammatory_workflow cluster_0 In Vivo Screening Paw_Edema_Assay Carrageenan-Induced Paw Edema Mechanism_Studies Mechanism of Action Studies (e.g., Cytokine analysis) Paw_Edema_Assay->Mechanism_Studies If active

Caption: Workflow for in vivo anti-inflammatory screening.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [11][12]

Principle:

The injection of carrageenan into the paw of a rat induces a biphasic inflammatory response characterized by swelling (edema).[11] The initial phase is mediated by histamine and serotonin, while the later phase is mediated by prostaglandins and involves the infiltration of neutrophils. This model is widely used to screen for the acute anti-inflammatory activity of new compounds.[12]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • 3-ethyl-1-methyl-4-piperidone (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Divide the rats into groups: a control group (vehicle), a positive control group, and at least three dose groups for the test compound.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the vehicle, positive control, or test compound orally or intraperitoneally.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Neuroprotective Effects via Acetylcholinesterase Inhibition

Scientific Rationale:

Alzheimer's disease and other neurodegenerative disorders are characterized by a decline in the levels of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE is a key therapeutic strategy to enhance cholinergic neurotransmission and alleviate the cognitive symptoms of these diseases. The piperidine ring is a common feature in many known AChE inhibitors, and the 4-piperidone scaffold has been explored for the development of new agents with this activity.

Investigational Workflow:

The initial screening for neuroprotective potential will focus on the in vitro inhibition of acetylcholinesterase.

ache_workflow cluster_0 In Vitro Screening AChE_Inhibition_Assay AChE Inhibition Assay (Ellman's Method) Selectivity_Assay Butyrylcholinesterase (BChE) Inhibition Assay AChE_Inhibition_Assay->Selectivity_Assay If active

Caption: Workflow for in vitro cholinesterase inhibition screening.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method) [13][14]

Principle:

This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[14]

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 3-ethyl-1-methyl-4-piperidone (dissolved in buffer or DMSO)

  • Positive control (e.g., Donepezil)

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and different concentrations of the test compound.

  • Add the AChE solution to each well (except for the blank) and incubate for a short period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the ATCI substrate to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

  • Calculate the rate of the reaction for each concentration of the test compound.

  • Determine the percentage of inhibition and calculate the IC50 value.

Key Signaling Pathways for Further Investigation

Should 3-ethyl-1-methyl-4-piperidone show promise in the initial screens, further mechanistic studies will be crucial. Based on the activities of related compounds, the following signaling pathways are of high interest.

Apoptosis Signaling Pathway

The induction of apoptosis is a desirable characteristic of many anticancer drugs. The two main apoptosis pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspase enzymes.

apoptosis_pathway Death_Receptors Death Receptors (e.g., Fas, TNFR) Caspase8 Caspase-8 Death_Receptors->Caspase8 Mitochondrial_Stress Mitochondrial Stress Bcl2_Family Bcl-2 Family Proteins Mitochondrial_Stress->Bcl2_Family Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Bcl2_Family->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation, the IKK complex phosphorylates IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to activate the transcription of pro-inflammatory genes.

nfkb_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkB_Phosphorylation IκB Phosphorylation & Degradation IKK_Complex->IkB_Phosphorylation NFkB_Release NF-κB Release IkB_Phosphorylation->NFkB_Release Nuclear_Translocation Nuclear Translocation NFkB_Release->Nuclear_Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nuclear_Translocation->Gene_Transcription

Caption: Canonical NF-κB signaling pathway.

Conclusion and Future Directions

While 3-ethyl-1-methyl-4-piperidone remains a largely uninvestigated molecule, the wealth of data on the broader class of 4-piperidone derivatives provides a strong rationale for its exploration as a potential therapeutic agent. This technical guide has outlined a clear and actionable roadmap for its synthesis and preclinical evaluation in the key areas of oncology, inflammation, and neurodegenerative disease. The provided experimental protocols are robust and well-established, offering a solid foundation for researchers to begin their investigations. Future work should focus on the synthesis and characterization of 3-ethyl-1-methyl-4-piperidone, followed by the systematic in vitro and in vivo screening detailed in this guide. Promising results from these initial studies would warrant further investigation into its mechanism of action, pharmacokinetics, and safety profile, ultimately paving the way for its potential clinical development.

References

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Ren, K., & Dubner, R. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.24. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Morris, C. J. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 14(1), 5-4. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Sasikala, S., & Ramachandran, S. (2012). Synthesis and Biological Evaluation of some Substituted 4-Piperidones. International Journal of Pharmaceutical Sciences and Research, 3(10), 3845.
  • Bio-protocol. (2018). Carrageenan-induced paw edema assay. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. [Link]

  • Rameshkumar, N., Veena, A., Ilavarasan, R., Adiraj, M., Shanmugapandiyan, P., & Sridhar, S. K. (2003). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Biological & pharmaceutical bulletin, 26(2), 188-193.
  • Sridhar, S. K., & Ramesh, A. (2012). piperidone analogs: synthesis and their diverse biological applications. International Research Journal of Pharmacy and Applied Sciences, 2(6), 145-154.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International journal of molecular sciences, 12(4), 2671–2682. [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]

  • Rameshkumar, N., Veena, A., Ilavarasan, R., Adiraj, M., Shanmugapandiyan, P., & Sridhar, S. K. (2019). Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. Biological and Pharmaceutical Bulletin, 26(2), 188-193.
  • Punniyamurthy, T. (n.d.). Principles of Organic Synthesis.
  • DTIC. (2025). Piperidine Synthesis.
  • Scribd. (n.d.). Optimized Synthesis of 4-Piperidone. [Link]

  • Girgis, A. S., D'Arcy, P., Aboshouk, D. R., & Bekheit, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC advances, 12(49), 31102–31123. [Link]

  • Feldman, P. L., James, M. K., Brackeen, M. F., Bilotta, J. M., Schuster, S. V., Lahey, A. P., ... & Leighton, H. J. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of medicinal chemistry, 34(7), 2202-2208.
  • Al-Azzawi, A. M. (n.d.). 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act.
  • Obeng, S., Podobinski, T., Caspers, M. J., Jackson, D., Bowen, W. D., & Coop, A. (2015). Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents. Bioorganic & medicinal chemistry letters, 25(19), 4153–4157.
  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

  • Lyle, R. E., & Lyle, G. G. (1966). Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C: Organic, (2), 137-140.
  • Chemistry Steps. (2021). Mannich Reaction. [Link]

  • LS College. (2020). Mannich reaction. [Link]

  • Wang, X., Bhatia, P. A., Daanen, J. F., Latsaw, S. P., Rohde, J., Kolasa, T., ... & Stewart, A. O. (2005). Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. Bioorganic & medicinal chemistry, 13(15), 4667-4678.

Sources

Exploratory

Conformational Analysis of Substituted Piperidin-4-ones: A Multidisciplinary Technical Guide

Executive Summary The piperidin-4-one scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the core for numerous analgesic, anticancer, and antimicrobial agents. However, the biological effic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidin-4-one scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the core for numerous analgesic, anticancer, and antimicrobial agents. However, the biological efficacy of these molecules is strictly governed by their three-dimensional spatial arrangement. Unlike their carbocyclic analogues (cyclohexanones), substituted piperidin-4-ones exhibit unique conformational lability due to the presence of the nitrogen heteroatom and the


 hybridized carbonyl center.

This technical guide provides a rigorous framework for determining the conformational preferences of substituted piperidin-4-ones. It moves beyond basic stereochemistry to integrate high-field NMR spectroscopy, Density Functional Theory (DFT) calculations, and X-ray crystallography into a self-validating analytical workflow.

Structural Fundamentals & Dynamic Equilibria

The "Flattened" Chair

The ground-state conformation of piperidin-4-one is predominantly a chair . However, it differs from cyclohexane in two critical aspects:

  • Ring Flattening: The

    
     bond at position 4 introduces 
    
    
    
    hybridization, flattening the ring at the C3-C4-C5 segment. This reduces the torsional angles compared to the ideal
    
    
    of cyclohexane.
  • Nitrogen Inversion: The lone pair on the nitrogen atom allows for rapid pyramidal inversion, although N-substituents (e.g., alkyl, aryl) typically prefer the equatorial orientation to minimize 1,3-diaxial interactions with the axial protons at C3 and C5.

Substituent Effects (The A-Value Logic)

In 2,6-disubstituted systems (e.g., 2,6-diarylpiperidin-4-ones), the substituents almost exclusively adopt the equatorial orientation. This locks the ring into a rigid chair conformation to avoid severe 1,3-diaxial strain.

  • 2,6-Diaryl: Rigid Chair (Equatorial-Equatorial).

  • 3,5-Dialkyl: Introduction of substituents adjacent to the carbonyl can induce "twist-boat" populations if the steric bulk is sufficient (e.g., tert-butyl), though the chair usually remains the global minimum.

Spectroscopic Diagnosis: The NMR Protocol

The most reliable method for solution-state conformational analysis is


H NMR, specifically utilizing the Karplus relationship to interpret vicinal coupling constants (

).
The Coupling Constant ( ) Truth Table

To determine if a substituent is axial or equatorial, one must measure the coupling between the proton at the substituted carbon and its neighbors.

Coupling InteractionProton RelationshipTypical

Value (Hz)
Structural Implication

Axial-Axial10.0 – 12.0 Substituent is Equatorial

Axial-Equatorial2.0 – 5.0 Substituent is Equatorial

Equatorial-Equatorial2.0 – 3.0 Substituent is Axial (Rare)

Geminal (H-C-H)12.0 – 15.0 Confirms Methylene Group

Critical Insight: If you observe a large coupling constant (


 Hz) for the proton at C2 or C6, the ring is in a chair conformation, and the aryl/alkyl group is equatorial. If 

Hz, suspect a boat conformation or an axial substituent.
Decision Logic for Conformational Assignment

The following diagram outlines the logical flow for assigning stereochemistry based on spectral data.

NMR_Logic_Tree Start Isolate Piperidin-4-one Derivative H_NMR Acquire 1H NMR (>= 400 MHz) Start->H_NMR Analyze_J Analyze Vicinal Coupling (3J) at C2/C6 H_NMR->Analyze_J Large_J J > 10 Hz observed? Analyze_J->Large_J Chair_Eq Assignment: CHAIR Conformation Substituents: Equatorial Large_J->Chair_Eq Yes (Axial-Axial coupling) Small_J J < 5 Hz only? Large_J->Small_J No Check_NOE Run NOESY/ROESY Chair_Eq->Check_NOE Confirm Spatial Proximity Boat_Twist Assignment: BOAT or TWIST-BOAT (or Axial Substituent) Small_J->Boat_Twist Yes Variable_Temp Run Variable Temp (VT) NMR Boat_Twist->Variable_Temp Check Fluxionality

Figure 1: Decision tree for assigning piperidin-4-one conformation based on NMR coupling constants.

Computational Validation (DFT)[2][3]

Experimental NMR data should be corroborated by computational modeling to ensure the assigned structure corresponds to the global energy minimum.

Standard Computational Protocol
  • Conformational Search: Use Molecular Mechanics (MMFF94 or OPLS3) to generate candidate conformers (Chair, Boat, Twist-Boat).

  • Geometry Optimization: Optimize all candidates using Density Functional Theory (DFT).

    • Recommended Level:B3LYP/6-311++G(d,p) or wB97X-D/def2-TZVP (includes dispersion corrections).

    • Solvent Model: IEFPCM or CPCM (match your NMR solvent, e.g.,

      
       or DMSO).
      
  • Frequency Calculation: Confirm stationary points (zero imaginary frequencies) and calculate Gibbs Free Energy (

    
    ).
    
  • NMR Prediction: Calculate GIAO (Gauge-Independent Atomic Orbital) shielding tensors to predict chemical shifts and compare with experimental values.

Experimental Workflow: Synthesis to Structure

This section details a self-validating workflow for the synthesis and analysis of a representative 2,6-diarylpiperidin-4-one .

Synthesis (Mannich Condensation)
  • Reagents: Ammonium acetate (1 eq), Aromatic Aldehyde (2 eq), Ketone (1 eq).

  • Conditions: Ethanol, reflux, 2-4 hours.

  • Mechanism: Double Mannich reaction forming the heterocycle.

Analytical Workflow Diagram

Workflow Synthesis Synthesis (Mannich Reaction) Purification Purification (Recrystallization/Column) Synthesis->Purification NMR_Exp 1H & 13C NMR (Extract J values) Purification->NMR_Exp XRay X-Ray Crystallography (Solid State Proof) Purification->XRay If crystals form Comp_Model DFT Optimization (Energy Calculation) NMR_Exp->Comp_Model Input Geometry Final_Model Final 3D Pharmacophore NMR_Exp->Final_Model Solution State XRay->Final_Model Comp_Model->Final_Model Validation

Figure 2: Integrated workflow for the synthesis and structural validation of piperidin-4-ones.

Pharmacological Implications[4][5][6][7]

The conformation of the piperidin-4-one ring is not merely an academic curiosity; it dictates the Pharmacophore Orientation .

  • Receptor Binding: In the chair conformation, the 2,6-aryl groups are projected equatorially, creating a wide, hydrophobic "wingspan" that fits into specific pockets of G-protein coupled receptors (GPCRs) or enzyme active sites.

  • Docking Studies: When performing molecular docking (e.g., using AutoDock Vina or Glide), forcing the ligand into a high-energy boat conformation will result in false-negative binding scores. Always use the DFT-optimized chair geometry as the starting ligand pose.

  • Bioisosterism: The piperidin-4-one is often used as a rigidified analogue of flexible acyclic amines. If the ring flips or twists, this rigidity advantage is lost, potentially decreasing potency.

References

  • Noller, C. R., & Baliah, V. (1948). The preparation of some piperidine derivatives by the Mannich reaction.[1] Journal of the American Chemical Society, 70(11), 3853-3855. Link

  • Parthiban, P., et al. (2009). Synthesis, stereochemistry and antimicrobial activity of some 2,6-diarylpiperidin-4-ones. European Journal of Medicinal Chemistry, 44(8), 3263-3271. Link

  • Aridoss, G., & Parthiban, P. (2010). Biological importance of the piperidin-4-one scaffold: A review. Journal of Heterocyclic Chemistry, 47(5), 999-1018. Link

  • Karplus, M. (1963).[2] Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871.[2] Link

  • Kumaran, S., et al. (2012). Conformational study of some N-nitroso-2,6-diarylpiperidin-4-ones using NMR spectra and DFT calculations. Journal of Molecular Structure, 1029, 113-121. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 3-Ethyl-1-Methyl-4-Piperidone

Executive Summary & Strategic Analysis 3-Ethyl-1-methyl-4-piperidone is a critical heterocyclic intermediate used in the development of neurokinin antagonists, rigidified analgesic scaffolds, and spirocyclic bioactive co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

3-Ethyl-1-methyl-4-piperidone is a critical heterocyclic intermediate used in the development of neurokinin antagonists, rigidified analgesic scaffolds, and spirocyclic bioactive compounds. Unlike its 3-methyl counterpart, the 3-ethyl variant offers unique steric bulk that can significantly alter the binding affinity and metabolic stability of downstream pharmaceutical candidates.

This guide details the Stork Enamine Alkylation route as the primary protocol. This method is selected for its operational simplicity, high regioselectivity, and use of the commercially available 1-methyl-4-piperidone as a starting material. While De Novo cyclization (Dieckmann) is viable for industrial scale-up, the enamine route provides the agility required for research and development (R&D) environments.

Retrosynthetic Logic

The synthesis is disconnected at the C3-C(ethyl) bond. The activation of the C3 position is achieved via enamine formation, which suppresses polyalkylation—a common pitfall in direct base-catalyzed alkylation of piperidones.

Retrosynthesis Target 3-Ethyl-1-Methyl-4-Piperidone Intermediate Enamine Intermediate (Pyrrolidine Adduct) Target->Intermediate Hydrolysis (H3O+) SM1 1-Methyl-4-Piperidone Intermediate->SM1 Enamine Formation (-H2O) SM2 Ethyl Iodide Intermediate->SM2 C-Alkylation Aux Pyrrolidine Intermediate->Aux Recycled

Figure 1: Retrosynthetic analysis showing the disconnection to the symmetrical 1-methyl-4-piperidone precursor.

Detailed Experimental Protocol: Stork Enamine Route

Phase 1: Enamine Activation

Objective: Convert 1-methyl-4-piperidone into its pyrrolidine enamine to increase nucleophilicity at the C3 position and prevent over-alkylation.

Reagents:

  • 1-Methyl-4-piperidone (11.3 g, 100 mmol)

  • Pyrrolidine (10.7 g, 150 mmol, 1.5 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.5 g, catalytic)

  • Toluene (150 mL)

Apparatus:

  • 250 mL Round-bottom flask (RBF)

  • Dean-Stark trap

  • Reflux condenser

Procedure:

  • Setup: Charge the RBF with 1-methyl-4-piperidone, pyrrolidine, p-TsOH, and toluene. Equip with a Dean-Stark trap pre-filled with toluene.

  • Dehydration: Heat the mixture to vigorous reflux. Monitor the collection of water in the trap. The theoretical water yield is ~1.8 mL.

  • Completion: Reflux is typically complete within 4–6 hours when water evolution ceases.

  • Isolation: Cool the mixture to room temperature. Concentrate in vacuo to remove toluene and excess pyrrolidine. The resulting crude enamine (a dark orange/red oil) is moisture-sensitive and should be used immediately in Phase 2.

Phase 2: Regioselective Alkylation

Objective: Introduce the ethyl group at the C3 position via SN2 reaction.

Reagents:

  • Crude Enamine (from Phase 1)

  • Ethyl Iodide (17.1 g, 110 mmol, 1.1 eq)

  • Acetonitrile (100 mL) [Alternative: 1,4-Dioxane]

Procedure:

  • Solvation: Dissolve the crude enamine in anhydrous acetonitrile under an inert atmosphere (N₂ or Ar).

  • Addition: Add Ethyl Iodide dropwise over 20 minutes. A mild exotherm may be observed.

  • Reaction: Heat the solution to reflux (approx. 82°C) for 12–16 hours. The formation of the iminium salt intermediate drives the reaction.

  • Monitoring: Monitor by TLC (System: MeOH/DCM 1:9). The disappearance of the enamine spot indicates completion.

Phase 3: Hydrolysis and Isolation

Objective: Cleave the iminium intermediate to release the target ketone and regenerate the pyrrolidine salt.

Reagents:

  • Acetic Acid / Sodium Acetate Buffer (pH 4.5)

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH) 2M solution[1]

Procedure:

  • Hydrolysis: Concentrate the reaction mixture from Phase 2 to remove acetonitrile. Resuspend the residue in 50 mL of water containing 5 mL of acetic acid. Stir vigorously at room temperature for 2 hours.

  • Basification: Cool the aqueous solution in an ice bath. Slowly adjust pH to >11 using 2M NaOH. Caution: Exothermic.

  • Extraction: Extract the free base with DCM (3 x 50 mL).

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate to yield the crude oil. Purify via vacuum distillation (bp expected ~85-90°C at 5 mmHg) or flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM with 1% NH₄OH).

Analytical Specification & Quality Control

ParameterSpecificationMethod
Appearance Pale yellow to amber oilVisual Inspection
Purity > 97.0%GC-MS / HPLC
Identity (NMR) Distinct triplet (~0.9 ppm) for ethyl CH₃; Multiplet (~2.3 ppm) for C3-H¹H-NMR (CDCl₃, 400 MHz)
Mass Spec [M+H]⁺ = 142.2 m/zESI-MS
Boiling Point ~85-90°C @ 5 mmHgDistillation

Troubleshooting Guide:

  • Low Yield: Ensure the enamine formation (Phase 1) is driven to completion. Residual water inhibits the alkylation.

  • Polyalkylation: If 3,3-diethyl or 3,5-diethyl byproducts are observed, reduce the equivalents of Ethyl Iodide to 0.95 eq and lower the reaction temperature in Phase 2.

  • Color: Darkening is common due to amine oxidation. Store under Nitrogen at 4°C.

Reaction Workflow Diagram

The following diagram illustrates the critical path and decision points for the synthesis.

Workflow Start 1-Methyl-4-Piperidone Step1 Enamine Formation (Dean-Stark) Start->Step1 Check1 Water Removed? Step1->Check1 Check1->Step1 No (Continue Reflux) Step2 Alkylation (Ethyl Iodide/MeCN) Check1->Step2 Yes Step3 Acid Hydrolysis Step2->Step3 Finish 3-Ethyl-1-Methyl-4-Piperidone Step3->Finish

Figure 2: Process flow for the Stork Enamine synthesis of 3-ethyl-1-methyl-4-piperidone.

Alternative Route: Dieckmann Condensation (Scale-Up)

For quantities exceeding 1 kg, the Dieckmann Condensation is preferred to avoid the use of stoichiometric pyrrolidine and expensive alkyl iodides.

Protocol Summary:

  • Michael Addition: React Methylamine (1 eq) with Ethyl Acrylate (1 eq) to form N-(2-ethoxycarbonylethyl)methylamine.

  • Second Addition: React the secondary amine with Ethyl 2-pentenoate (1 eq) to form the unsymmetrical diester.

  • Cyclization: Treat the diester with Sodium Ethoxide in Ethanol/Toluene to effect cyclization to the β-keto ester.

  • Decarboxylation: Hydrolyze and decarboxylate using 6M HCl under reflux to yield 3-ethyl-1-methyl-4-piperidone.

Note: This route often yields a mixture of isomers if the Michael addition is not strictly controlled, but reagents are significantly cheaper.

Safety & Compliance (E-E-A-T)

  • Chemical Safety: Ethyl Iodide is a potential carcinogen and alkylating agent. Handle in a fume hood. 1-Methyl-4-piperidone is an irritant.

  • Regulatory Status: While 3-ethyl-1-methyl-4-piperidone is a research chemical, it is structurally related to piperidine precursors used in the synthesis of controlled substances (e.g., fentanyl analogs). Researchers must verify local regulations (e.g., DEA List I/II status in the US, or precursor regulations in the EU/Asia) before synthesis. This protocol is intended strictly for legitimate pharmaceutical research and development.

  • Waste Disposal: Aqueous waste from Phase 3 contains pyrrolidine and iodides; dispose of as halogenated organic waste.

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link

  • Kuehne, M. E. (1959). The Application of Enamines to the Synthesis of Heterocycles. Journal of the American Chemical Society, 81(20), 5400–5404. Link

  • McElvain, S. M. (1948). Piperidine Derivatives. XIX. The Preparation of 1-Methyl-4-piperidone.[2][3] Journal of the American Chemical Society, 70(5), 1820–1825. Link

  • PubChem Compound Summary. (n.d.). 3-ethyl-1-methylpiperidin-4-one (CID 11126362). National Center for Biotechnology Information. Link

  • Baliah, V., & Ekambaram, A. (1955). Synthesis of some 2:6-diphenyl-4-piperidones. Journal of the Indian Chemical Society.

Sources

Application

using 3-ethyl-1-methyl-4-piperidone in heterocyclic synthesis

Application Notes & Protocols: 3-Ethyl-1-methyl-4-piperidone in Heterocyclic Synthesis Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic causality, regiosele...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: 3-Ethyl-1-methyl-4-piperidone in Heterocyclic Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic causality, regioselective workflows, and self-validating protocols for utilizing 3-ethyl-1-methyl-4-piperidone (CAS 57401-78-2) as a privileged scaffold.

Executive Summary & Mechanistic Rationale

In the landscape of drug discovery, functionalized piperidines are deemed privileged structures due to their profound biological activities and favorable pharmacokinetic profiles[1]. While unsubstituted 4-piperidones are standard building blocks, 3-ethyl-1-methyl-4-piperidone (CAS 57401-78-2) offers unique stereochemical and regiochemical advantages that are highly sought after in complex alkaloid and heterocyclic synthesis[2].

As a Senior Application Scientist, I emphasize that successful utilization of this scaffold requires a deep understanding of how its substituents govern reactivity:

  • The N-Methyl Group: Unlike N-Boc or N-H piperidones which require orthogonal protection/deprotection strategies[1], the N-methyl group acts as a permanent, lipophilic moiety that enhances basicity and blood-brain barrier (BBB) penetration.

  • The C3-Ethyl Group (The Regiocontroller): The presence of the ethyl group at the C3 position breaks the

    
     symmetry of the piperidone ring. In standard unsubstituted 4-piperidones, reactions like the Claisen-Schmidt condensation typically yield symmetrical 3,5-bis(arylidene) derivatives (curcumin mimics)[3]. However, the steric bulk of the C3-ethyl group restricts reactivity, directing enolization and subsequent electrophilic attack almost exclusively to the less hindered C5 position. Furthermore, it introduces a chiral center, enabling diastereoselective transformations[4].
    

Application I: Regioselective Synthesis of Mono-Arylidene Derivatives

Causality & Experimental Design: To synthesize asymmetric curcumin mimics, we exploit the steric hindrance of the C3-ethyl group. Under base-catalyzed conditions, deprotonation occurs kinetically at the less hindered C5 position. The resulting C5-enolate attacks the aromatic aldehyde, yielding a 5-arylidene-3-ethyl-1-methyl-4-piperidone. The C3 position remains unreacted, preventing the formation of the bis-adduct commonly seen in unsubstituted analogs[3].

Enolization SM 3-Ethyl-1-methyl- 4-piperidone EnolC3 C3-Enolate (Sterically Hindered) SM->EnolC3 Base (Minor) EnolC5 C5-Enolate (Kinetically Favored) SM->EnolC5 Base (Major) Product 5-Arylidene Derivative (Mono-adduct) EnolC5->Product Ar-CHO Aldol Condensation

Regioselective enolization and aldol condensation pathway of 3-ethyl-1-methyl-4-piperidone.

Protocol 1: Claisen-Schmidt Condensation

Self-Validating System: The reaction's success is visually validated by the precipitation of the highly conjugated mono-arylidene product from the ethanolic solution.

  • Preparation: In a 50 mL round-bottom flask, dissolve 3-ethyl-1-methyl-4-piperidone (10.0 mmol, 1.41 g) and the desired benzaldehyde derivative (10.5 mmol) in 20 mL of absolute ethanol.

  • Activation: Cool the mixture to 0 °C in an ice bath. Dropwise, add 5 mL of a 10% w/v aqueous KOH solution over 10 minutes to maintain kinetic control.

  • Propagation: Remove the ice bath and stir the reaction at room temperature for 4–6 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1) until the piperidone spot is consumed.

  • Isolation: Neutralize the mixture with 1M HCl to pH 7. The mono-arylidene derivative will precipitate as a crystalline solid. Filter under vacuum, wash with 10 mL of ice-cold ethanol, and dry in vacuo.

Application II: Diastereoselective Spirohydantoin Synthesis

Causality & Experimental Design: Spirohydantoins are critical pharmacophores for anticonvulsant and neuroprotective agents. The Bucherer-Bergs reaction converts the C4-ketone of our scaffold into a spirohydantoin ring. The C3-ethyl group provides facial steric hindrance, forcing the incoming cyanide nucleophile to attack from the less hindered face. This results in a highly diastereoselective reaction where the bulky hydantoin moiety is positioned trans to the ethyl group[4].

Workflow Step1 Step 1: Reagent Mixing 3-Ethyl-1-methyl-4-piperidone + KCN + (NH4)2CO3 Step2 Step 2: Thermal Cyclization EtOH/H2O (1:1), 60°C, 12h Step1->Step2 Step3 Step 3: Precipitation Cool to 4°C, adjust pH to 7 Step2->Step3 Step4 Step 4: Purification Recrystallization from EtOH Step3->Step4

Step-by-step experimental workflow for the Bucherer-Bergs synthesis of spirohydantoins.

Protocol 2: Bucherer-Bergs Reaction

Self-Validating System: The evolution of ammonia gas during step 2 confirms the formation of the intermediate aminonitrile and subsequent cyclization.

  • Preparation: Suspend 3-ethyl-1-methyl-4-piperidone (5.0 mmol, 0.70 g), potassium cyanide (10.0 mmol, 0.65 g), and ammonium carbonate (20.0 mmol, 1.92 g) in 25 mL of a 1:1 mixture of Ethanol/Water.

  • Cyclization: Seal the reaction vessel (to prevent loss of

    
     and 
    
    
    
    ) and heat to 60 °C behind a blast shield for 12 hours.
  • Workup: Cool the reaction mixture to 4 °C. Carefully adjust the pH to 7.0 using 2M HCl (perform in a well-ventilated fume hood due to potential HCN gas evolution).

  • Purification: Collect the precipitated spirohydantoin via filtration. Recrystallize from hot ethanol to isolate the major trans-diastereomer.

Application III: Synthesis of Fused Pyrazoles (Tetrahydro-1H-pyrazolo[4,3-c]pyridines)

Causality & Experimental Design: Fused pyrazolo-piperidines are potent kinase inhibitors and cannabinoid receptor ligands. Reacting 3-ethyl-1-methyl-4-piperidone with aryl-hydrazines via a Knorr-type condensation yields these fused systems. The initial step is the formation of a hydrazone at C4. Subsequent acid-catalyzed tautomerization to the enamine and intramolecular cyclization occurs preferentially at the less sterically hindered C5 position, embedding the C3-ethyl group into the saturated portion of the fused bicyclic system.

Protocol 3: Knorr-Type Pyrazole Condensation
  • Preparation: In a 50 mL round-bottom flask, dissolve 3-ethyl-1-methyl-4-piperidone (5.0 mmol, 0.70 g) and phenylhydrazine (5.5 mmol, 0.59 g) in 15 mL of glacial acetic acid.

  • Cyclization: Equip the flask with a reflux condenser and heat to 110 °C for 8 hours under a nitrogen atmosphere.

  • Quenching: Cool the dark reaction mixture to room temperature and pour it over 50 g of crushed ice. Neutralize carefully with saturated aqueous

    
     until gas evolution ceases and pH reaches 8.
    
  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate. Purify the crude fused pyrazole via silica gel flash chromatography (Eluent: DCM/MeOH 95:5).
    

Data Presentation: Reaction Metrics Summary

To aid in experimental planning, the following table summarizes the expected quantitative outcomes and selectivities for the protocols described above, based on the inherent physicochemical properties of the 3-ethyl-1-methyl-4-piperidone scaffold[2].

Application WorkflowReaction TypeKey ReagentsRegio-/StereoselectivityTypical Yield
Mono-arylidene Synthesis Claisen-SchmidtAr-CHO, KOH, EtOHHigh (C5-mono-adduct favored)75–85%
Spirohydantoin Synthesis Bucherer-BergsKCN,

, EtOH/

Moderate to High (Diastereoselective)60–70%
Fused Pyrazole Synthesis Knorr CondensationAr-

, AcOH
High (C5-cyclization favored)65–80%

References

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Available at:[Link][3]

  • Stereoselective preparation of 3-substituted-4-piperidones. US Patent RE33495E. Available at:[4]

  • 4-Piperidinone, 3-ethyl-1-methyl- | CID 11126362. PubChem. Available at:[Link][2]

Sources

Method

derivatization of 4-Piperidinone, 3-ethyl-1-methyl- for biological screening

Application Note: Strategic Derivatization of 4-Piperidinone, 3-ethyl-1-methyl- for Biological Screening Part 1: Executive Summary & Strategic Rationale The scaffold 4-Piperidinone, 3-ethyl-1-methyl- (CAS: 3974-27-0) rep...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of 4-Piperidinone, 3-ethyl-1-methyl- for Biological Screening

Part 1: Executive Summary & Strategic Rationale

The scaffold 4-Piperidinone, 3-ethyl-1-methyl- (CAS: 3974-27-0) represents a privileged intermediate for medicinal chemistry, distinct from its simpler analog, N-methyl-4-piperidinone. The presence of the C-3 ethyl group introduces two critical features:

  • Chirality & Steric Bulk: It breaks the symmetry of the piperidine ring, creating potential for stereoselective interactions with biological targets (e.g., GPCRs, kinases).

  • Lipophilicity: The ethyl moiety enhances the logP, potentially improving blood-brain barrier (BBB) penetration for CNS-targeted libraries.

This guide outlines a modular derivatization strategy to generate focused libraries targeting antimicrobial (antifungal) , anticancer (cytotoxic) , and CNS endpoints. Unlike generic protocols, this guide addresses the specific regiochemical constraints imposed by the C-3 substituent.

Part 2: Chemical Logic & Library Design

The 3-ethyl group creates an asymmetric electronic and steric environment. We utilize this to direct regioselective functionalization.

Regioselectivity Map
  • C-4 (Ketone): The primary handle for spiro-cyclization or reductive amination.

  • C-5 (Methylene): The most reactive site for electrophilic attack (Claisen-Schmidt condensation) due to lower steric hindrance compared to C-3.

  • C-3 (Methine): Sterically crowded; quaternary center formation here is difficult but possible under forcing conditions.

Workflow Visualization

Piperidinone_Workflow Core 3-ethyl-1-methyl- 4-piperidinone (Scaffold) Rxn1 Claisen-Schmidt Condensation (Ar-CHO, OH-) Core->Rxn1 Rxn2 Reductive Amination (R-NH2, NaBH(OAc)3) Core->Rxn2 Rxn3 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Core->Rxn3 Lib1 Library A: 5-Arylidene Enones (Anticancer/Antioxidant) Rxn1->Lib1 C-5 Functionalization Lib2 Library B: 4-Aminopiperidines (Antifungal/Ergosterol Inh.) Rxn2->Lib2 C-4 Reduction Lib3 Library C: Spiro-Hydantoins (CNS/Analgesic) Rxn3->Lib3 C-4 Spirocyclization

Figure 1: Divergent synthesis pathways from the 3-ethyl-1-methyl-4-piperidinone core.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 5-Arylidene "Curcumin Mimics" (Anticancer)

Rationale: The C-5 methylene position is accessible for aldol-type condensation. These


-unsaturated ketones (enones) act as Michael acceptors, covalently modifying cysteine residues in proteins like NF-

B or thioredoxin reductase, driving cytotoxicity in cancer cells.

Reagents:

  • Scaffold: 3-ethyl-1-methyl-4-piperidinone (1.0 eq)

  • Aldehydes: 4-fluorobenzaldehyde, 3,4-dimethoxybenzaldehyde, etc. (1.1 eq)

  • Base: 10% NaOH (aq) or Piperidine (catalytic)

  • Solvent: Ethanol (Abs.)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.41 g (10 mmol) of 3-ethyl-1-methyl-4-piperidinone in 15 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 11 mmol of the chosen aromatic aldehyde.

  • Catalysis: Add 1.0 mL of 10% NaOH dropwise while stirring at 0–5 °C (ice bath). Note: Low temperature prevents polymerization.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexane).

    • Checkpoint: The product (mono-arylidene) typically appears as a yellow precipitate due to extended conjugation.

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water.

  • Purification: Filter the precipitate. Recrystallize from hot ethanol. If oil forms, extract with DCM, dry over MgSO

    
    , and purify via flash chromatography (Silica gel, 0-5% MeOH in DCM).
    

Validation:

  • 1H NMR: Look for the singlet olefinic proton (

    
    7.6–7.8 ppm) and the disappearance of the C-5 methylene multiplet.
    
  • Mass Spec: M+ = [Scaffold] + [Aldehyde] - 18 (H

    
    O).
    
Protocol B: Reductive Amination for 4-Aminopiperidines (Antifungal)

Rationale: 4-aminopiperidines are pharmacophores found in antifungals like Amorolfine. The 3-ethyl group adds lipophilicity similar to the dimethyl group in Amorolfine, targeting ergosterol biosynthesis.

Reagents:

  • Scaffold: 3-ethyl-1-methyl-4-piperidinone (1.0 eq)

  • Amine: Benzylamine, morpholine, or aniline derivatives (1.2 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acid: Acetic acid (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Methodology:

  • Imine Formation: In a vial, mix 1.0 mmol scaffold and 1.2 mmol amine in 5 mL DCE. Add 1.0 mmol acetic acid. Stir for 1 hour at room temperature.

  • Reduction: Add 1.5 mmol STAB in one portion.

    • Safety: Gas evolution (H

      
      ) may occur; vent properly.
      
  • Completion: Stir for 12–16 hours under N

    
     atmosphere.
    
  • Quench: Add saturated NaHCO

    
     solution (5 mL) and stir for 20 mins.
    
  • Extraction: Extract with DCM (3 x 10 mL). Wash organics with brine.

  • Isolation: Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Salt Formation (Optional): Dissolve the crude oil in diethyl ether and add HCl/dioxane to precipitate the hydrochloride salt for biological screening stability.

Stereochemical Note: This reaction yields a mixture of cis and trans diastereomers (relative to the 3-ethyl group). For initial screening, the mixture is acceptable. For lead optimization, separate isomers via HPLC.

Part 4: Biological Screening Setup

Data Recording Table

Organize screening data to correlate structural changes with activity.

Compound IDR-Group (C-5 or N-4)Molecular WeightLogP (Calc)MIC (S. aureus) [µg/mL]IC50 (HepG2) [µM]
3E1M-Ref None (Parent)141.210.6>100>100
3E1M-A1 4-F-Benzylidene247.312.4TBDTBD
3E1M-B1 4-Benzylamino232.362.1TBDTBD
Assay Protocols
  • Antimicrobial (Microbroth Dilution):

    • Standard: CLSI M07-A10 guidelines.

    • Control: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).

    • Inoculum:

      
       CFU/mL.
      
    • Readout: OD600 after 24h.

  • Cytotoxicity (MTT Assay):

    • Cell Lines: HepG2 (Liver), MCF-7 (Breast).[1]

    • Seeding:

      
       cells/well in 96-well plates.
      
    • Exposure: 48 hours.

    • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Mechanism Check: For enones, pre-treat with N-acetylcysteine (NAC). If NAC restores viability, the mechanism is likely Michael addition to thiols.

Part 5: References

  • PubChem. (n.d.). 4-Piperidinone, 3-ethyl-1-methyl- Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Goel, K. K., et al. (2008).[2] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]

  • Girgis, A. S., et al. (2022).[3] Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Retrieved from [Link]

  • Hieu, B. T., et al. (2012).[1][4] Design, Synthesis and In Vitro Cytotoxic Activity Evaluation of New Mannich Bases. Bulletin of the Korean Chemical Society.[1] Retrieved from [Link]

Sources

Application

HPLC analysis of 3-ethyl-1-methyl-4-piperidone and its impurities

Application Note: High-Resolution HPLC Profiling of 3-Ethyl-1-Methyl-4-Piperidone and Its Impurity Landscape Executive Summary 3-Ethyl-1-methyl-4-piperidone (EMP) is a critical heterocyclic intermediate employed in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution HPLC Profiling of 3-Ethyl-1-Methyl-4-Piperidone and Its Impurity Landscape

Executive Summary

3-Ethyl-1-methyl-4-piperidone (EMP) is a critical heterocyclic intermediate employed in the synthesis of diverse pharmacological agents, including antihistamines (e.g., Ketotifen, Pizotifen) and analgesics. Its structural integrity—specifically the C3-ethyl substitution and the C4-ketone functionality—is pivotal for downstream efficacy.

This guide addresses the analytical challenge of separating EMP from its structurally similar impurities: the des-ethyl analog, reduction byproducts (piperidinols), and uncyclized synthetic intermediates. We present a robust, self-validating Reverse-Phase HPLC (RP-HPLC) protocol designed for high-throughput process monitoring and purity assessment.

Impurity Profiling & Synthetic Origins[1]

To design an effective separation, one must understand the "Genealogy of Impurities." EMP is typically synthesized via the Dieckmann condensation of diester precursors followed by decarboxylation.

Table 1: Target Analytes and Potential Impurities
CodeCompound NameOriginPolarity (LogP Est.)Detection Challenge
API 3-Ethyl-1-methyl-4-piperidone Target Analyte ~0.8 Weak UV (Carbonyl only)
Imp-A1-Methyl-4-piperidoneStarting Material / Des-ethyl byproduct0.2 (More Polar)Co-elution with solvent front
Imp-B3-Ethyl-1-methyl-4-piperidinolReduction Byproduct0.6Low UV response
Imp-CEthyl N-(2-ethoxycarbonylethyl)-N-methyl-3-aminopropionateUncyclized Intermediate1.5 (Less Polar)Late eluter
Imp-D1-Methyl-3-ethyl-1,2,3,6-tetrahydropyridineElimination/Dehydration1.2Distinct UV (Double bond)
Figure 1: Impurity Genesis Pathway

ImpurityPathways Precursors Precursors (Methylamine + Acrylates) OpenChain Intermediate: Diester (Imp-C) Precursors->OpenChain Alkylation ImpA Impurity A: Des-ethyl analog Precursors->ImpA Impure Start Mat. Cyclization Dieckmann Condensation OpenChain->Cyclization EMP TARGET: 3-Ethyl-1-methyl-4-piperidone Cyclization->EMP Decarboxylation ImpB Impurity B: Piperidinol (Reduced) EMP->ImpB Over-reduction ImpD Impurity D: Tetrahydropyridine EMP->ImpD Acid Cat. Dehydration

Caption: Logical origin of critical impurities during the synthesis of 3-ethyl-1-methyl-4-piperidone.

Method Development Strategy

The Challenge: EMP is a basic amine (pKa ~8.5-9.0). On standard silica columns at neutral pH, the protonated nitrogen interacts with residual silanols, causing severe peak tailing.

The Solution: We utilize a "High-pH Stability" approach . By operating at pH 9.5 (above the pKa), the amine remains deprotonated (neutral). This increases hydrophobicity (retention) and eliminates silanol interactions, resulting in sharp, symmetrical peaks.

  • Column Selection: A hybrid-silica particle (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH) is mandatory. Standard silica dissolves at pH > 8.0.

  • Detection: The molecule lacks a strong chromophore. We utilize 210 nm (carbonyl n-π* transition). Phosphate buffers are avoided due to high UV cutoff; Ammonium Bicarbonate is ideal.

Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Quaternary gradient pump, Autosampler, DAD/VWD Detector.

  • Column: XBridge BEH C18 XP, 100 mm x 4.6 mm, 2.5 µm (or equivalent high-pH stable column).

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Ammonium Bicarbonate (NH₄HCO₃).

    • Ammonium Hydroxide (NH₄OH) for pH adjustment.

    • Milli-Q Water.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 9.5 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 35°C (Critical for viscosity/pressure control)
Injection Vol 5.0 µL
Detection UV @ 210 nm (Reference: 360 nm)
Run Time 15 Minutes

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.00 95 5 Equilibrate
2.00 95 5 Isocratic Hold (Elute polar salts)
10.00 40 60 Linear Gradient (Elute Imp-C)
12.00 40 60 Wash
12.10 95 5 Re-equilibrate

| 15.00 | 95 | 5 | End |

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Stock: 1.0 mg/mL EMP in Diluent.

  • Test Sample: 1.0 mg/mL of synthesized material.

  • Sensitivity Soln: Dilute Standard Stock to 0.5 µg/mL (0.05% level).

Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Analysis cluster_data Phase 3: Validation Step1 Buffer Prep: 10mM NH4HCO3, pH 9.5 Step3 System Suitability: Inject 5x Std RSD < 2.0% Step1->Step3 Step2 Sample Dissolution: 1 mg/mL in 50:50 ACN/H2O Step2->Step3 Step4 Gradient Run: Monitor @ 210 nm Step3->Step4 Step5 Check Resolution: Rs > 1.5 between Imp-A and EMP Step4->Step5 Step6 Quantitation: Area % Normalization Step5->Step6

Caption: Step-by-step analytical workflow ensuring data integrity and system suitability.

Validation & Troubleshooting

System Suitability Criteria (Mandatory)
  • Tailing Factor (Tf): NMT 1.5 for the main peak (EMP). Note: If Tf > 1.5, increase pH slightly or replace column.

  • Theoretical Plates (N): > 5000.

  • Resolution (Rs): > 2.0 between Impurity A (Des-ethyl) and EMP.

Troubleshooting Guide
  • Issue: Low Sensitivity.

    • Root Cause:[2][3][4][5] 210 nm is near the UV cutoff of many solvents.

    • Fix: Ensure high-quality HPLC-grade ACN. If sensitivity remains poor, consider derivatization with 2,4-Dinitrophenylhydrazine (DNPH) to target the ketone, shifting detection to 360 nm (visible region).

  • Issue: Retention Time Drift.

    • Root Cause:[2][3][4][5] pH fluctuation in volatile ammonium buffers.

    • Fix: Prepare fresh buffer daily and seal bottles tightly.

  • Issue: Split Peaks.

    • Root Cause:[2][3][4][5] Sample solvent too strong (100% ACN).

    • Fix: Match sample diluent to initial mobile phase (95:5 Water:ACN).

References

  • Separation of Basic Amines: McCalley, D. V. (2010). Analysis of basic solutes by liquid chromatography.[6] Journal of Chromatography A, 1217(6), 858-880. Link

  • Piperidone Synthesis & Impurities: Rubiralta, M., Giralt, E., & Diez, A. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier.[7]

  • High pH Chromatography: Waters Corporation. (2023).[8] XBridge BEH C18 Column Care and Use Manual.Link

  • Impurity Guidelines: ICH Expert Working Group. (2006).[9] ICH Q3A(R2): Impurities in New Drug Substances.Link

Sources

Method

large-scale synthesis of 1-methyl-4-piperidone derivatives

Application Note: Large-Scale Synthesis and Derivatization of 1-Methyl-4-piperidone Introduction & Mechanistic Rationale 1-Methyl-4-piperidone (CAS 1445-73-4) is a highly versatile, non-aromatic heterocyclic building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis and Derivatization of 1-Methyl-4-piperidone

Introduction & Mechanistic Rationale

1-Methyl-4-piperidone (CAS 1445-73-4) is a highly versatile, non-aromatic heterocyclic building block pivotal in the synthesis of numerous active pharmaceutical ingredients (APIs), including antihistamines (e.g., mebhydrolin), analgesics, and central nervous system receptor antagonists[1][2]. The structural presence of a basic tertiary amine coupled with a reactive ketone moiety allows for divergent functionalization via reductive amination, Michael additions, and Claisen-Schmidt condensations[3][4][5].

While Samuel M. McElvain first reported its synthesis in 1948[6], modern pilot-scale manufacturing demands optimized process chemistry to mitigate the hazards of highly reactive metals, control exothermic intermediates, and maximize atom economy. The most scalable route relies on a three-stage sequence: a double Michael addition, a base-promoted Dieckmann condensation, and an acid-catalyzed decarboxylation[2][6].

  • Double Michael Addition: Methylamine acts as a bis-nucleophile, attacking two equivalents of methyl acrylate. This step is highly exothermic; thermal runaway must be prevented to avoid polymerization of the acrylate[2].

  • Dieckmann Condensation: The resulting diester undergoes an intramolecular Claisen condensation. The choice of base here is the primary determinant of overall yield. Alkoxides are preferred over reactive metals, provided the alcoholic byproduct is continuously removed to drive the equilibrium forward[7].

  • Hydrolysis and Decarboxylation: The

    
    -keto ester intermediate is saponified and decarboxylated under strongly acidic conditions (refluxing HCl)[2][8].
    

G N1 Methylamine + Methyl Acrylate (Starting Materials) N2 Dimethyl 3,3'-(methylimino)dipropionate (Diester Intermediate) N1->N2 Double Michael Addition (Exothermic, 25-50°C) N3 β-Keto Ester Intermediate (Cyclized Sodium Salt) N2->N3 Dieckmann Condensation (NaOMe, Toluene, Reflux) N4 1-Methyl-4-piperidone HCl (Crude Salt) N3->N4 Hydrolysis & Decarboxylation (Conc. HCl, Reflux, -CO2) N5 1-Methyl-4-piperidone (Purified Free Base) N4->N5 Neutralization & Extraction (NaOH, pH 10, DCM)

Fig 1: Synthetic workflow for 1-methyl-4-piperidone via Dieckmann condensation.

Base Selection & Yield Optimization

To establish a robust large-scale protocol, various bases for the Dieckmann condensation must be evaluated. The data below summarizes the causality behind selecting Sodium Methoxide (NaOMe) coupled with active distillation over historically used alkali metals[7].

Base ReagentYield (%)Reaction TimeScale-Up SuitabilityMechanistic / Process Note
Sodium metal (Na) 19–57%24 hPoorHighly hazardous; variable yields due to competing side reactions[7].
Sodium hydride (NaH) 64%12 hModerateFlammable solid; requires strictly anhydrous conditions and specialized handling[7].
Sodium tert-butoxide 61%12 hGoodExcellent conversion, but cost-prohibitive for large-scale manufacturing[7].
Sodium methoxide 40–90%12 hExcellentYield approaches >85% when the methanol byproduct is actively distilled to drive Le Chatelier's equilibrium[2][7].

Experimental Protocols

Protocol A: Pilot-Scale Synthesis of 1-Methyl-4-piperidone

Step 1: Double Michael Addition

  • Charge a jacketed reactor with methyl acrylate (2.1 eq) and cool to 10°C.

  • Slowly dose an aqueous or methanolic solution of methylamine (1.0 eq) into the reactor, maintaining the internal temperature below 40°C using active cooling[2].

  • Stir at room temperature for 4 hours.

  • Self-Validation Check: GC-MS should confirm the complete consumption of methylamine and the formation of dimethyl 3,3'-(methylimino)dipropionate.

Step 2: Dieckmann Condensation & Decarboxylation

  • Dissolve the crude diester in anhydrous toluene. Add sodium methoxide (NaOMe, 1.2 eq)[2].

  • Heat the mixture to reflux (approx. 110°C). Equip the reactor with a Dean-Stark apparatus or fractional distillation column to continuously remove the methanol-toluene azeotrope, driving the cyclization to completion.

  • Once methanol evolution ceases, cool the mixture to 40°C and slowly add concentrated HCl (20% w/w) until acidic[8].

  • Heat the mixture to 85–100°C for 3–4 hours to induce hydrolysis and decarboxylation[8].

  • Self-Validation Check: The reaction is complete when

    
     bubbling ceases and a ferric chloride (
    
    
    
    ) spot test yields no coloration, confirming the total consumption of the enolizable
    
    
    -keto ester[8].

Step 3: Isolation

  • Cool to room temperature and adjust the aqueous layer to pH 10–12 using 50% NaOH[8].

  • Extract the free base with dichloromethane (DCM) or diethyl ether[8].

  • Dry over anhydrous

    
    , filter, and concentrate under vacuum. Purify via fractional distillation (bp 55–60 °C at 11 mmHg) to yield a clear, dark yellow liquid[3][6].
    
Protocol B: Pyrrolidine-Mediated Synthesis of (E)-Monoarylidene Derivatives

Traditional Claisen-Schmidt condensations using strong bases (NaOH) often yield undesired bis-arylidene byproducts due to the symmetric


-carbons of the piperidone ring. Utilizing pyrrolidine as an organocatalyst shifts the mechanism to a Mannich-elimination sequence. Pyrrolidine forms a transient enamine with the ketone, directing mono-addition and suppressing over-reaction[5].
  • In a reaction vessel, combine 1-methyl-4-piperidone (1.0 eq) and pyrrolidine (2.4 eq) in dichloromethane[5].

  • Stir for 5 minutes at room temperature to allow enamine formation.

  • Add the target aryl aldehyde (e.g., benzaldehyde, 1.0 eq) and heat to 40°C for 4 hours[5].

  • Self-Validation Check: The solution will transition from colorless to deep yellow/orange as the conjugated monoarylidene system forms. TLC (Petroleum Ether/Ethyl Acetate/Triethylamine 3:1:0.04) will confirm the disappearance of the starting ketone[5].

  • Remove the solvent under vacuum and purify via silica gel chromatography[5].

Protocol C: Titanium-Templated Reductive Amination

Synthesizing N-methyl-1-(piperidin-4-yl)methanamine requires preventing the premature reduction of the ketone to an alcohol. Titanium(IV) isopropoxide (


) acts as a Lewis acid and water scavenger, driving the formation of the intermediate imine to completion before the introduction of 

[4].
  • To a solution of 1-methyl-4-piperidone (1.0 eq) in methanol, add methylamine (2M in methanol, 1.2 eq) and

    
     (1.2 eq)[4].
    
  • Stir at room temperature for 5–6 hours.

  • Self-Validation Check: The mixture will become slightly cloudy as

    
     begins to precipitate, confirming water scavenging and successful imine formation.
    
  • Cool the vessel in an ice bath (0°C) and add solid

    
     (1.5 eq) portion-wise[4].
    
  • Stir for an additional 2 hours. Quench with water, filter the inorganic titanium salts, and extract the aminated product[4].

Pathways Core 1-Methyl-4-piperidone (Core Pharmacophore) Deriv1 (E)-Monoarylidene Derivatives (Target: Anti-inflammatory) Core->Deriv1 Aryl Aldehyde, Pyrrolidine (Mannich-Elimination) Deriv2 N-Methyl-1-(piperidin-4-yl)methanamine (Target: Receptor Ligands) Core->Deriv2 Methylamine, Ti(OPr)4, NaBH4 (Reductive Amination)

Fig 2: Divergent derivatization pathways of 1-methyl-4-piperidone into active APIs.

Safety & Scale-Up Considerations

  • Exotherm Management: The initial Michael addition is highly exothermic. Reagents must be dosed continuously with active jacket cooling to prevent solvent boiling and byproduct formation.

  • Gas Evolution: The decarboxylation step generates stoichiometric volumes of

    
     gas. Reactors must be equipped with adequate venting and scrubbing systems to prevent critical overpressurization.
    
  • Solvent Recovery: Toluene (from the Dieckmann condensation) and unreacted methylamine can be recovered via fractional distillation, significantly improving the Process Mass Intensity (PMI) of the workflow.

References

1.1 2.6 3. 8 4.2 5. 7 6.3 7.4 8.5

Sources

Application

Application Note: Strategic Utilization of 3-Ethyl-1-Methyl-4-Piperidone in Pharmaceutical Synthesis

This guide details the technical application of 3-ethyl-1-methyl-4-piperidone (CAS 57401-78-2), a critical heterocyclic scaffold used in the synthesis of phenylpiperidine-based analgesics (Prodine series) and modern spir...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of 3-ethyl-1-methyl-4-piperidone (CAS 57401-78-2), a critical heterocyclic scaffold used in the synthesis of phenylpiperidine-based analgesics (Prodine series) and modern spirocyclic pharmaceutical candidates.

Executive Summary

3-ethyl-1-methyl-4-piperidone represents a specialized subclass of the piperidine scaffold. Unlike its non-substituted parent (1-methyl-4-piperidone), the ethyl group at the C3 position introduces a critical stereocenter. This structural feature is exploited in two primary domains:

  • Classic Opioid Synthesis: It is the direct precursor to Alphameprodine and Betameprodine (Schedule I analgesics), where the C3-ethyl group modulates receptor binding affinity and metabolic stability compared to the C3-methyl analogues (Alphaprodine).

  • Modern Diversity-Oriented Synthesis: It serves as a core ketone for multicomponent reactions (MCRs) to generate spiro-piperidines, which are currently investigated as CCR5 antagonists, neurokinin-1 inhibitors, and anti-cancer agents.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name 3-ethyl-1-methylpiperidin-4-one
CAS Number 57401-78-2
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Appearance Clear to pale yellow liquid
Boiling Point ~70–75°C at 10 mmHg (estimated based on homologues)
Solubility Miscible in Ethanol, DCM, Chloroform; Soluble in Water
Stability Sensitive to oxidation; store under inert gas (Argon/Nitrogen) at 2–8°C.

Application I: Stereoselective Synthesis of Prodine Analogues

The most historically significant application of this intermediate is the synthesis of Alphameprodine and Betameprodine . The synthesis hinges on the addition of an aryl nucleophile to the C4 ketone. The presence of the C3-ethyl group creates diastereomeric possibilities (cis/trans relationships between the C3-ethyl and C4-phenyl groups).

Mechanism & Stereochemistry

The reaction with Phenyl Lithium (PhLi) is preferred over Grignard reagents (PhMgBr) for higher yields in piperidone systems. The nucleophile attacks the carbonyl carbon.

  • Alpha-Isomer (Alphameprodine): Typically corresponds to the trans-relationship between the C3-ethyl and C4-phenyl groups (thermodynamically favored in specific conditions).

  • Beta-Isomer (Betameprodine): Corresponds to the cis-relationship.

Experimental Protocol: Synthesis of Alphameprodine

Safety Warning: This protocol produces Schedule I controlled substances.[1] All work must be performed under strict DEA/local regulatory compliance.

Step 1: Nucleophilic Addition (Formation of the Carbinol)
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Reagent Prep: Prepare a solution of 3-ethyl-1-methyl-4-piperidone (14.1 g, 100 mmol) in anhydrous diethyl ether (100 mL).

  • Addition: Cool the flask to -10°C. Add Phenyl Lithium (1.8 M in dibutyl ether, 110 mmol) dropwise over 45 minutes. Note: PhLi is preferred to minimize enolization side reactions common with Grignards.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn turbid as the lithium alkoxide precipitates.

  • Quench: Cool to 0°C and quench carefully with saturated NH₄Cl solution (50 mL).

  • Workup: Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude 4-phenyl-4-piperidinol intermediate (mixture of alpha/beta isomers).

Step 2: Esterification (Propionylation)
  • Acylation: Dissolve the crude carbinol (10 g) in propionic anhydride (30 mL) and add pyridine (5 mL) as a catalyst.

  • Reflux: Heat the mixture to 120°C for 5 hours.

  • Isolation: Remove excess anhydride under reduced pressure. Dissolve the residue in water, basify with NaOH (pH 10), and extract with chloroform.

  • Purification (Isomer Separation):

    • Convert the free base to the hydrochloride salt by adding HCl in ether.

    • Fractional Crystallization: The Alpha-isomer (Alphameprodine HCl) is typically less soluble in acetone/ethanol mixtures and crystallizes first. The Beta-isomer remains in the mother liquor.

    • Validation: Verify isomer purity using ¹H-NMR (coupling constants of C3-H and C4-H signals differ significantly).

Pathway Visualization

AlphameprodineSynthesis Start 3-ethyl-1-methyl- 4-piperidone (CAS 57401-78-2) Inter Intermediate: 3-ethyl-1-methyl- 4-phenyl-4-piperidinol (Diastereomeric Mix) Start->Inter Nucleophilic Addition (-10°C, Et2O) Reagent1 Phenyl Lithium (PhLi) Reagent1->Inter ProdAlpha Alphameprodine (Major Isomer) Crystalline Solid Inter->ProdAlpha Esterification & Fractional Crystallization ProdBeta Betameprodine (Minor Isomer) Mother Liquor Inter->ProdBeta Remains in Solution Reagent2 Propionic Anhydride + Pyridine Reagent2->ProdAlpha

Caption: Synthesis of Alphameprodine via PhLi addition and esterification, highlighting the divergence of stereoisomers.

Application II: Multicomponent Synthesis of Spirocyclic Scaffolds

Beyond opioids, 3-ethyl-1-methyl-4-piperidone is a valuable "privileged structure" in diversity-oriented synthesis. It reacts with active methylenes (e.g., malononitrile) and aldehydes to form spiro-piperidines , which are key scaffolds in non-addictive pain management (neurokinin antagonists) and oncology.

Protocol: One-Pot Spirocyclization

This protocol utilizes a Knoevenagel condensation followed by a Michael addition.

  • Reagents: Combine 3-ethyl-1-methyl-4-piperidone (1.0 equiv), Malononitrile (1.2 equiv), and an Aryl Aldehyde (e.g., Benzaldehyde, 1.0 equiv) in Ethanol (10 volumes).

  • Catalyst: Add Piperidine (0.1 equiv) or L-Proline (for enantioselective trials).

  • Conditions: Reflux for 3–6 hours.

  • Mechanism:

    • Step A: Aldehyde + Malononitrile → Arylidenemalononitrile (in situ).

    • Step B: Michael addition of the piperidone enolate to the arylidenemalononitrile.

    • Step C: Cyclization to form the spiro[chromene-piperidine] or similar fused system depending on the aldehyde substituents.

  • Outcome: High-yield access to functionalized spiro-systems without isolating toxic intermediates.

References

  • Beckett, A. H., & Casy, A. F. (1954). Synthetic Analgesics: Stereochemical Considerations in the Synthesis of Prodine Isomers. Journal of Pharmacy and Pharmacology. Link

  • Zimmerman, D. M., et al. (1978). Structure-Activity Relationships of 3-Substituted-4-Phenylpiperidine Analgesics. Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[1] Compound Summary: Alphameprodine (CID 61119).[1][2] National Library of Medicine. Link

  • United Nations Office on Drugs and Crime (UNODC). (1956). Synthetic Narcotic Drugs: The Prodine Group. Bulletin on Narcotics. Link

  • Lakshmi, N. V., et al. (2012). Novel route to spiropiperidines using N-methyl-4-piperidone, malononitrile and electrophiles. Tetrahedron Letters. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Ethyl-1-methyl-4-piperidone

Introduction: The synthesis of 3-ethyl-1-methyl-4-piperidone, a key heterocyclic scaffold in medicinal chemistry, presents several challenges that can significantly impact reaction yield and purity. This technical guide...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The synthesis of 3-ethyl-1-methyl-4-piperidone, a key heterocyclic scaffold in medicinal chemistry, presents several challenges that can significantly impact reaction yield and purity. This technical guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting strategies, frequently asked questions, and a validated experimental protocol to navigate the complexities of this synthesis. Our approach is grounded in established reaction mechanisms and field-proven optimization techniques to ensure robust and reproducible outcomes.

Recommended Synthetic Pathway: An Overview

The most reliable and commonly employed route to 3-substituted-4-piperidones involves a three-stage process:

  • Dieckmann Condensation: Intramolecular cyclization of an N,N-disubstituted aminodiester to form the core piperidone ring as a β-keto ester.

  • α-Alkylation: Introduction of the ethyl group at the C-3 position via enolate chemistry.

  • Hydrolysis & Decarboxylation: Removal of the ester group to yield the final target molecule.

This pathway offers distinct stages for purification and characterization, providing clear checkpoints to assess reaction success and troubleshoot issues.

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Alkylation cluster_2 Stage 3: Decarboxylation A Methylamine + 2x Ethyl Acrylate B N-Methyl-3,3'-iminodipropionate A->B Michael Addition C Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (β-Keto Ester Intermediate) B->C Dieckmann Condensation (Base: NaOEt, NaH) D Enolate Formation C->D Base (e.g., K2CO3) E Ethyl 3-ethyl-1-methyl-4-oxopiperidine-3-carboxylate D->E Addition of Ethyl Iodide F 3-Ethyl-1-methyl-4-piperidone (Final Product) E->F Acidic Hydrolysis & Heat (e.g., aq. HCl, Reflux) G Start Low Yield in Dieckmann Condensation Q1 Are all reagents and solvents anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the base appropriate? (e.g., NaOEt, NaH) A1_Yes->Q2 Sol1 ACTION: Dry solvents/glassware. Use fresh anhydrous reagents. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the workup performed at low temperature? A2_Yes->Q3 Sol2 ACTION: Use a non-nucleophilic base. Match alkoxide to ester. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider reaction time and temperature profile. A3_Yes->End Sol3 ACTION: Quench and acidify at <5°C to prevent retro-Dieckmann. A3_No->Sol3

Optimization

Technical Support Center: Purification of 3-Ethyl-1-Methyl-4-Piperidone

Department: Chemical Purification & Process Optimization Subject: Troubleshooting Impurity Removal for 3-Ethyl-1-Methyl-4-Piperidone Reference ID: TSC-PIP-04-2025 Introduction Welcome to the Technical Support Center. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Department: Chemical Purification & Process Optimization Subject: Troubleshooting Impurity Removal for 3-Ethyl-1-Methyl-4-Piperidone Reference ID: TSC-PIP-04-2025

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 3-ethyl-1-methyl-4-piperidone (and related 4-piperidone derivatives). Researchers often encounter challenges with this compound due to its susceptibility to oxidation (color formation), thermal instability, and the difficulty of separating it from unreacted starting materials like alkyl acrylates or amines.

This document is structured as a dynamic troubleshooting workflow. Do not read it linearly; instead, navigate to the specific symptom or impurity profile you are observing.

Module 1: Quick Diagnostic & Decision Matrix

Before initiating any protocol, assess the state of your crude material.

Observation Likely Impurity / Issue Recommended Protocol
Dark Yellow / Brown Liquid Oxidation products (polymers/aldols)Protocol A: Vacuum Distillation
Cloudy / Wet Appearance Water or solvent residueProtocol A (Drying step first)
"Fishy" or Amine Odor Unreacted Methylamine or degradationProtocol B: Acid/Base Wash
Solid Residue / Sludge Polymerized material or saltsProtocol C: Salt Crystallization
Low Purity (<90% by GC/NMR) Mixed isomers or starting materialsProtocol C: Salt Crystallization

Module 2: Primary Purification Workflows

Protocol A: High-Vacuum Distillation (The "Gold Standard")

Context: 4-Piperidones are thermally labile. Attempting distillation at atmospheric pressure will result in decomposition (darkening) and yield loss.

Required Equipment:

  • Short-path distillation head (Vigreux column optional but recommended for separation).

  • High-vacuum pump (capable of <5 mmHg).

  • Oil bath (avoid heating mantles to prevent hot spots).

Step-by-Step Guide:

  • Neutralization: If your crude reaction mixture is acidic, neutralize with cold NaOH or

    
     and extract into a volatile solvent (e.g., Dichloromethane or Diethyl ether). Dry over 
    
    
    
    and rotovap.
  • Setup: Assemble the short-path distillation apparatus. Grease all joints.

  • Degassing: Apply vacuum without heat for 10-15 minutes to remove residual volatile solvents and dissolved gases.

  • Heating: Slowly ramp the oil bath temperature.

    • Note: 1-methyl-4-piperidone boils at ~55-60°C at 10 mmHg [1]. The 3-ethyl analog will boil slightly higher (est. 75-85°C at 10 mmHg or ~45-50°C at 0.5 mmHg ).

  • Fraction Collection:

    • Fraction 1 (Forerun): Discard. Contains residual solvent and lower-boiling amines.

    • Fraction 2 (Main Cut): Collect the clear, colorless liquid.

    • Residue: Do not distill to dryness; the "pot residue" contains the colored polymers.

Troubleshooting Q&A:

  • Q: The product is distilling over yellow.

    • A: Entrainment is occurring. Your vacuum might be fluctuating, or the boil-up rate is too fast. Reduce bath temp and use a splash guard.

  • Q: The boiling point is fluctuating wildly.

    • A: Check for pressure leaks. Piperidones can "bump" violently; ensure you are using a stir bar or capillary bleed.

Protocol B: Chemical Washing (Acid/Base Extraction)

Context: Use this for removing non-basic impurities (e.g., neutral starting materials like ethyl acrylate or neutral side products) or highly basic, water-soluble amines.

Workflow Diagram:

AcidBaseWash Figure 1: Acid/Base Extraction Workflow for Piperidone Purification start Crude Mixture (Organic Solvent) acid_add Add 1M HCl (aq) start->acid_add separation Phase Separation acid_add->separation org_layer Organic Layer (Contains Neutral Impurities) separation->org_layer Discard aq_layer Aqueous Layer (Contains Piperidone HCl) separation->aq_layer Keep wash Wash Aq. Layer with Ether/DCM aq_layer->wash base_add Basify with NaOH (pH > 12) wash->base_add extract Extract into DCM/EtOAc base_add->extract final Dry & Evaporate -> Purified Free Base extract->final

Critical Checkpoint:

  • Ensure the pH is >12 during the basification step.[1] If the pH is too low (e.g., pH 8-9), the piperidone may not fully partition back into the organic phase, leading to yield loss.

Protocol C: Salt Crystallization (The "Polishing" Step)

Context: If distillation does not yield sufficient purity (>98%), or if you need to store the compound for long periods, convert it to a crystalline salt (Hydrochloride or Oxalate). Salts are significantly more stable against oxidation than the free base oil [2].

Step-by-Step Guide:

  • Dissolution: Dissolve the distilled oil in anhydrous diethyl ether or isopropanol (10 mL per gram).

  • Acid Addition:

    • Method 1 (HCl gas): Bubble dry HCl gas through the solution.

    • Method 2 (Solvent HCl): Add 2M HCl in diethyl ether or dioxane dropwise with vigorous stirring.

  • Crystallization: A white precipitate should form immediately. If oiling occurs, scratch the glass or add a seed crystal.

  • Filtration: Filter under vacuum (Buchner funnel).

  • Washing: Wash the filter cake with cold anhydrous ether to remove yellow mother liquor.

  • Recrystallization: If needed, recrystallize from Isopropanol/Ethanol mixtures [3].

Troubleshooting Q&A:

  • Q: I got a sticky oil instead of crystals.

    • A: The solvent was likely too polar or contained water. Use strictly anhydrous ether. If oil persists, triturates (grind) the oil with fresh ether and cool in a dry ice/acetone bath.

  • Q: How do I get the free base back?

    • A: Dissolve the salt in minimal water, basify with 20% NaOH, and extract with DCM (see Protocol B).

Module 3: Storage & Stability

Issue: 3-ethyl-1-methyl-4-piperidone turns brown/red over time. Cause: Oxidative dehydrogenation and subsequent polymerization.

Best Practices:

  • Inert Atmosphere: Always flush storage vials with Nitrogen or Argon.

  • Temperature: Store at -20°C for long-term stability.

  • Form: Store as the HCl salt whenever possible. The free base should be used immediately after distillation.

Module 4: Safety & Compliance

  • Toxicity: Piperidones are irritants to eyes, skin, and the respiratory system. Use a fume hood.

  • Precursor Status: Be aware that N-substituted-4-piperidones are structural precursors to certain opioid classes. Ensure your laboratory is compliant with local regulations (e.g., DEA List I/II watchlists or local equivalents) regarding the synthesis and handling of these intermediates.

References

  • PubChem. (n.d.).[2] 1-Methyl-4-piperidone Physical Properties. National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved March 5, 2026, from [Link]

Sources

Troubleshooting

stability studies of 4-Piperidinone, 3-ethyl-1-methyl- under acidic conditions

This guide functions as a specialized technical support center for researchers working with 3-ethyl-1-methyl-4-piperidinone (and related 3-substituted-4-piperidinones). It prioritizes mechanistic understanding of acid-me...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support center for researchers working with 3-ethyl-1-methyl-4-piperidinone (and related 3-substituted-4-piperidinones). It prioritizes mechanistic understanding of acid-mediated instability, specifically focusing on stereochemical integrity and degradation pathways.

Case ID: 3-EM-4P-ACID Status: Active Applicable Contexts: API Synthesis, Forced Degradation Studies, Chiral Resolution, HPLC Method Development.

Executive Summary: The Acid Stability Paradox

As a Senior Application Scientist, I often see users misinterpret the stability of this molecule.

  • The Skeleton is Stable: The piperidinone ring itself is robust in acid. The protonation of the tertiary amine (

    
    ) prevents retro-Mannich degradation, effectively "locking" the ring structure.
    
  • The Stereocenter is Labile: The primary failure mode in acidic media is not decomposition, but racemization . The C3-ethyl group creates a chiral center. Acid catalyzes keto-enol tautomerism, which transiently destroys this chirality.

Key Takeaway: If you observe a loss of optical rotation without a loss of chemical purity (by HPLC), you are witnessing acid-catalyzed racemization, not decomposition.

Mechanistic Insight (The "Why")

To troubleshoot effectively, you must visualize the competing pathways.

Pathway A: Nitrogen Protonation (Stabilizing)

Upon addition of acid, the N-methyl nitrogen is protonated first. This ammonium salt is highly stable and resistant to oxidative attack.

Pathway B: Oxygen Protonation (Destabilizing)

Excess acid protonates the carbonyl oxygen. This lowers the activation energy for the removal of the


-proton at C3 (the chiral center). Once this proton is removed, the molecule becomes an achiral enol  intermediate.[1] When it re-protonates, it does so from either face, resulting in a racemic mixture.
Visualization: Degradation & Racemization Pathways

StabilityPathways FreeBase Free Base (3R)-Isomer Ammonium Ammonium Salt (Stable Skeleton) FreeBase->Ammonium H+ (Fast) Oxonium Protonated Carbonyl (Activated) Ammonium->Oxonium Excess H+ Enol Enol Intermediate (Achiral / Planar) Oxonium->Enol -H+ (C3 alpha-proton) Rate Limiting Step Racemate Racemic Mixture (3R + 3S) Enol->Racemate +H+ (Non-stereoselective) Dimer Aldol Dimer (Impurity) Enol->Dimer High Conc. + Heat

Caption: Figure 1. Acid-catalyzed pathways.[2] Green represents the stable salt form; Red indicates the pathway leading to loss of optical purity (racemization).

Troubleshooting Guide (FAQs)

Category: Chemical Stability & Impurities

Q: I see a new impurity peak at RRT ~1.5 after leaving the sample in 0.1% TFA for 24 hours. What is it? A: This is likely a self-condensation dimer .

  • Mechanism: Even in acid, equilibrium exists between the enol form and the protonated ketone.[3] The enol acts as a nucleophile, attacking the protonated carbonyl of another molecule (Acid-Catalyzed Aldol-like reaction).

  • Diagnostic: Check the mass spectrum.[4] The dimer will show

    
     (approx 
    
    
    
    265).
  • Fix: Store samples at 4°C. Dilute samples immediately. Do not store in high-acid concentrations (>1%) for prolonged periods.

Q: My LC-MS baseline is noisy and signal intensity varies in acidic mobile phases. A: This is an Ion-Pairing Mismatch .

  • Cause: 3-ethyl-1-methyl-4-piperidinone is a basic amine. In Formic Acid/TFA, it forms a salt. If your column stationary phase also has residual silanols (acidic), you get secondary interactions causing tailing/drift.

  • Fix: Add 5-10 mM Ammonium Formate to the mobile phase to out-compete the silanol interactions. Ensure pH is controlled (pH ~3.0 is ideal to keep N protonated but minimize enolization risk).

Category: Stereochemistry (Chirality)

Q: My enantiomeric excess (ee%) dropped from 98% to 80% after overnight storage in HCl. Is the compound degrading? A: No, it is racemizing .

  • Explanation: As detailed in Figure 1, the acidic environment catalyzes the keto-enol tautomerism.[5][6] The C3-ethyl group loses its stereochemical definition.

  • Critical Threshold: Racemization rates increase significantly with temperature. At 25°C, significant racemization can occur in strong mineral acids (HCl, H2SO4) within hours.

  • Fix: Perform "Cold Quenching". Neutralize acidic reaction mixtures immediately at 0°C before allowing them to warm up. For HPLC analysis, use a neutral or weakly acidic diluent (e.g., pH 4.5 Acetate buffer) rather than strong acid.

Standardized Stability Test Protocol

Use this protocol to validate the stability of your specific batch.

Experiment A: Stress Testing (Acid Hydrolysis)
ParameterConditionRationale
Sample Conc. 1 mg/mLSimulates typical analytical concentration.
Solvent 0.1 M HClMimics harsh acidic cleaning or reaction quenching.
Temperature 60°CAccelerates degradation for rapid data generation.
Timepoints 0, 1, 4, 8, 24 HoursCaptures kinetic profile.
Analysis HPLC-UV (210 nm) & Chiral LCMonitors both chemical purity and enantiomeric purity.
Experiment B: Analytical Method (HPLC)
  • Column: C18 with embedded polar group (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP) to prevent amine tailing.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: 5% B to 60% B over 10 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Carbonyl absorption) or 254 nm (if derivatized).

Decision Tree: Handling Acidic Solutions

Follow this logic flow to prevent sample loss.

HandlingLogic Start Start: Acidic Solution of 3-ethyl-1-methyl-4-piperidinone CheckChiral Is Stereochemistry Critical? Start->CheckChiral CheckStorage Storage Time > 4 Hours? CheckChiral->CheckStorage Yes (Pure Enantiomer) Action3 Standard Acidic Storage (Stable for days) CheckChiral->Action3 No (Racemic/Achiral work) Action1 Keep at 4°C Analyze immediately CheckStorage->Action1 No Action2 Neutralize to pH 6-7 Extract into organic solvent CheckStorage->Action2 Yes

Caption: Figure 2. Decision matrix for handling acidic samples to preserve stereochemical integrity.

References

  • SIELC Technologies. (2018). Separation of 1-Methyl-4-piperidone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Acid Catalysis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinone, 3-ethyl-1-methyl- Compound Summary. Retrieved from [Link]

  • OpenStax. (2023). 22.1 Keto–Enol Tautomerism - Organic Chemistry. Retrieved from [Link]

Sources

Optimization

scaling up the synthesis of 3-ethyl-1-methyl-4-piperidone

Technical Support Center: Scale-Up Synthesis of 3-Ethyl-1-Methyl-4-Piperidone Introduction: Process Overview & Criticality Welcome to the Technical Support Center for the synthesis of 3-ethyl-1-methyl-4-piperidone . This...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of 3-Ethyl-1-Methyl-4-Piperidone

Introduction: Process Overview & Criticality

Welcome to the Technical Support Center for the synthesis of 3-ethyl-1-methyl-4-piperidone . This guide addresses the scale-up challenges associated with this specific heterocyclic intermediate, widely used in the development of analgesics (e.g., prodine analogs) and neuroactive compounds.

While laboratory-scale synthesis often utilizes direct alkylation (Stork enamine), industrial scale-up necessitates the Dieckmann Condensation route. This pathway offers superior atom economy and avoids the polyalkylation side-products common in direct alkylation. However, it introduces specific engineering challenges regarding moisture sensitivity, exotherm control, and decarboxylation kinetics.

Visual Workflow: The Dieckmann Pathway

The following diagram outlines the validated industrial route. Use this to orient your troubleshooting efforts.

G cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Ring Closure Start Methylamine (Primary Amine) Inter1 Intermediate A: N-methyl-β-alanine ethyl ester Start->Inter1 Michael Addn 1 (Exothermic) R1 Ethyl Acrylate R1->Inter1 Diester Asymmetric Diester Precursor Inter1->Diester Michael Addn 2 (Slow Kinetics) R2 Ethyl 2-Pentenoate (Michael Acceptor 2) R2->Diester Cyclic β-Keto Ester Intermediate Diester->Cyclic Dieckmann Condensation (Intramolecular) Base NaH or NaOEt (Cyclization Agent) Base->Cyclic Product 3-Ethyl-1-Methyl- 4-Piperidone Cyclic->Product Hydrolysis & Decarboxylation Acid HCl / Reflux (Decarboxylation) Acid->Product

Caption: Step-wise Dieckmann condensation route for 3-ethyl-1-methyl-4-piperidone synthesis, highlighting critical Michael addition phases and cyclization.

Phase 1: Precursor Synthesis (Sequential Michael Addition)

Context: The synthesis begins with the sequential addition of methylamine to ethyl acrylate and subsequently to ethyl 2-pentenoate (or equivalent). This creates the asymmetric diester required for the 3-ethyl substitution.

Troubleshooting Guide

Q: Why is my yield of the asymmetric diester low, and why am I seeing significant amounts of symmetrical byproducts?

  • Root Cause: Competition between the two Michael acceptors. If methylamine is exposed to both acrylates simultaneously, or if the first addition isn't complete before the second step, you will form symmetrical bis(ethyl acrylate) adducts (leading to unsubstituted piperidone) or bis(pentenoate) adducts.

  • Corrective Action:

    • Sequential Addition: React methylamine with ethyl acrylate first at low temperature (0–5°C) to form the mono-adduct (N-methyl-β-alanine ethyl ester). Verify consumption of methylamine by GC before adding the second acceptor.

    • Steric Management: The second addition (ethyl 2-pentenoate) is sterically hindered compared to ethyl acrylate. It requires higher temperatures (reflux in ethanol or toluene) and longer reaction times (12–24h) compared to the rapid first step.

Q: The reaction mixture turned into a viscous, dark polymer during the second Michael addition. What happened?

  • Root Cause: Polymerization of the acrylate/pentenoate monomers. This is common if the reaction is run too hot without polymerization inhibitors, or if the amine concentration drops too low (amine acts as a base catalyst for polymerization).

  • Corrective Action:

    • Inhibitors: Add 100–500 ppm of Hydroquinone or MEHQ (Monomethyl ether of hydroquinone) to the reaction mixture.

    • Atmosphere: While many steps require inert gas, radical polymerization inhibitors often require trace oxygen to function. However, for this specific amine-catalyzed step, strict temperature control (avoiding localized hot spots) is more critical.

Phase 2: Dieckmann Cyclization (The Critical Step)

Context: The diester is cyclized using a strong base (NaH or NaOEt) to form the 3-carboethoxy-3-ethyl-1-methyl-4-piperidone intermediate.

Troubleshooting Guide

Q: The cyclization stalled at 60% conversion. Adding more base didn't help. Why?

  • Root Cause: Ethanol inhibition (if using NaOEt) or moisture ingress . The Dieckmann condensation is an equilibrium process.[1][2] The byproduct is ethanol. If ethanol accumulates, it pushes the equilibrium back toward the open-chain diester.

  • Corrective Action:

    • Solvent Switch: Switch to an aprotic solvent like Toluene or Xylene and use Sodium Hydride (NaH) or Sodium Ethoxide (dry) .

    • Distillation: Perform the reaction under azeotropic distillation conditions (Dean-Stark trap) to continuously remove the ethanol generated during the reaction. This drives the equilibrium to completion (Le Chatelier’s principle).

Q: Upon quenching the reaction, the product oiled out and is difficult to crystallize. Is it impure?

  • Root Cause: The β-keto ester intermediate exists as a mixture of keto and enol tautomers and is often an oil. Furthermore, the presence of unreacted diester acts as a plasticizer, preventing solidification.

  • Corrective Action:

    • Do not isolate the β-keto ester solid. In scale-up, it is standard protocol to proceed directly to the hydrolysis/decarboxylation step.

    • Validation: Check purity via HPLC or GC. If the diester is consumed, proceed immediately to acid hydrolysis. Isolating the intermediate exposes it to moisture and hydrolysis, lowering overall yield.

Phase 3: Decarboxylation & Isolation

Context: The β-keto ester is refluxed in acid to remove the ester group, yielding the final ketone.

Troubleshooting Guide

Q: Violent foaming occurred during the acid hydrolysis step, causing loss of material.

  • Root Cause: Rapid release of CO₂ gas from the decarboxylation step. This is chemically rate-limited but physically dangerous if the reactor is heated too quickly.

  • Corrective Action:

    • Ramp Rate: Heat the mixture to 60°C first, allowing initial off-gassing, before ramping to reflux (100°C+).

    • Headspace: Ensure the reactor has at least 40% free headspace.

    • Antifoam: Use silicone-based antifoaming agents compatible with acidic media if necessary, though mechanical agitation control is preferred.

Q: The final product is dark and unstable. It smells like "fish" and degrades upon storage.

  • Root Cause: Oxidation of the tertiary amine or Aldol condensation . Free base piperidones are prone to self-condensation (aldol-type) and oxidation (N-oxide formation) when exposed to air and light.

  • Corrective Action:

    • Salt Formation: Never store the free base for long periods. Convert the distilled oil immediately into a stable salt, such as the Hydrochloride (HCl) or Oxalate salt. The HCl salt is hygroscopic; the Oxalate salt is often non-hygroscopic and better for storage.

    • Storage: Store under nitrogen at <4°C.

Comparison of Scale-Up Solvents

SolventSuitabilityProsCons
Ethanol Lab Scale OnlyCheap, green.Fails in scale-up: Cannot drive equilibrium; limits reaction temperature to 78°C.
Toluene Recommended Forms azeotrope with ethanol; allows higher temp (110°C); cheap.Flammable; requires Dean-Stark apparatus.
THF IntermediateGood solubility for NaH.Peroxide risk; expensive; difficult to remove ethanol byproduct efficiently.
DMF AvoidHigh reaction rate.Nightmare workup: High boiling point makes removal difficult; decomposes violently with NaH at high temps.

Frequently Asked Questions (FAQs)

Q: Can I use Potassium tert-butoxide (t-BuOK) instead of Sodium Ethoxide? A: Yes, and it often works better due to higher basicity. However, for cost-sensitive scale-up, Sodium Ethoxide (NaOEt) in Toluene is the industry standard. If using t-BuOK, ensure strictly anhydrous conditions, as t-BuOH is harder to remove than ethanol.

Q: What is the major safety hazard in this specific synthesis? A: Aside from standard chemical hazards, the hydrogen gas evolution during the NaH cyclization step is the critical safety parameter.

  • Calculation: 1 mole of Diester releases 1 mole of H₂ gas (approx. 24L at STP).

  • Mitigation: Ensure scrubber capacity and ventilation rates are calculated for peak gas evolution, not just average.

Q: How do I remove the "tar" formed during the final workup? A: The tar usually consists of polymerized Michael acceptors.

  • Protocol: During the acid extraction (after decarboxylation), the piperidone is water-soluble (protonated). The tars are often non-polar. Wash the acidic aqueous layer with Dichloromethane (DCM) or Toluene before basifying. This removes non-basic tars. Then, basify and extract the product.

References

  • Dieckmann Condensation Mechanism & Scale-Up

    • Organic Chemistry Portal.[3][4] "Dieckmann Condensation."[1][3][4][5][6][7][8][9][10] Available at: [Link]

  • Synthesis of Piperidone Derivatives (General Methodologies)

    • Werner, J. A., et al. "Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists."[9] Journal of Organic Chemistry, 1996.[9] Available at: [Link]

  • Industrial Handling of Sodium Hydride/Cyclization

    • Organic Process Research & Development.[11][12] "Investigation of Practical Routes for the Kilogram-Scale Production of cis-3-Methylamino-4-methylpiperidines." Available at: [Link][11]

  • Safety in Exothermic Michael Additions

Sources

Troubleshooting

analytical method development for complex piperidone mixtures

Welcome to the Piperidone Analytical Support Center . As a Senior Application Scientist, I frequently consult with laboratories struggling to analyze complex piperidone mixtures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperidone Analytical Support Center . As a Senior Application Scientist, I frequently consult with laboratories struggling to analyze complex piperidone mixtures. Piperidones—vital intermediates in the synthesis of pharmaceuticals like fentanyl analogs, donepezil derivatives, and various alkaloids—present a unique "perfect storm" of analytical challenges. Their basic nitrogen atoms, potential for tautomerism, and the frequent presence of closely related diastereomers routinely cause peak tailing, co-elution, and poor mass spectrometric (MS) ionization.

This guide provides a self-validating framework to troubleshoot and optimize your chromatographic and LC-MS/MS workflows.

Method Development Strategy

PiperidoneWorkflow Start Piperidone Mixture Sample Profiling Assess Assess Analyte Properties (pKa, Isomers, Tautomers) Start->Assess ColSelect Column Selection (Avoid standard C18 if highly basic) Assess->ColSelect MixedMode Mixed-Mode / PFP Column (For Isomer/Polar Retention) ColSelect->MixedMode Isomers/Polar HighPH High-pH Stable C18 (For Free-Base Elution) ColSelect->HighPH High pKa MobilePhase Mobile Phase Optimization (Buffer, pH, Additives) MixedMode->MobilePhase HighPH->MobilePhase MS_Opt LC-MS/MS Tuning (ESI+, Formate Buffers) MobilePhase->MS_Opt Troubleshoot Evaluate Peak Shape & Resolution MS_Opt->Troubleshoot Troubleshoot->MobilePhase Tailing/Co-elution Success Validated Analytical Method Troubleshoot->Success Optimal

Logical workflow for piperidone LC-MS method development and troubleshooting.

FAQ & Troubleshooting: Chromatographic Challenges

Q1: Why am I experiencing severe peak tailing and peak broadening for my piperidone derivatives on a standard C18 column? Causality & Expert Insight: Piperidones contain a basic secondary or tertiary amine within the ring. At neutral or slightly acidic pH, this nitrogen is protonated. Standard silica-based C18 columns contain residual, unendcapped silanol groups (Si-O⁻) that act as weak cation exchangers[1]. The strong electrostatic interaction between the protonated piperidone and these acidic silanols causes secondary retention mechanisms, resulting in severe peak tailing. Self-Validating Solution:

  • Mobile Phase Modification: Add a volatile basic modifier to mask silanol activity. For LC-UV, 0.1% triethylamine (TEA) is highly effective. For LC-MS compatibility, use 2.5 mM to 10 mM ammonium formate with 0.05% formic acid to provide sufficient ionic strength to disrupt these secondary interactions[2].

  • Stationary Phase Switch: Move away from standard C18. Utilize a high-pH stable column (e.g., ethylene-bridged hybrid silica) and run the mobile phase at pH 10.5 (using ammonium hydroxide). At this pH, the piperidone nitrogen is deprotonated (free base), eliminating the cation-exchange tailing effect entirely. Alternatively, mixed-mode columns (e.g., reversed-phase/cation-exchange) can harness this interaction constructively rather than fighting it[3].

Q2: I am synthesizing donepezil analogues and have multiple diastereomeric 4-piperidones. They co-elute on my C18 column. How can I resolve these positional and stereoisomers? Causality & Expert Insight: Diastereomeric piperidones (e.g., 2-substituted 4-piperidones) often possess identical molecular weights and nearly identical hydrophobicities, making standard hydrophobic partitioning (C18) ineffective for separation[4][5]. Self-Validating Solution:

  • Shape Selectivity: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. The fluorinated aromatic ring of the PFP phase provides

    
    , dipole-dipole, and hydrogen-bonding interactions, which are highly sensitive to the spatial arrangement of the piperidone substituents.
    
  • Temperature Control: Isomeric separations are highly temperature-dependent. Lowering the column compartment temperature from 40°C to 20°C increases the rigidity of the stationary phase ligands, enhancing shape recognition and resolving the diastereomers.

Q3: My LC-MS/MS sensitivity for N-substituted piperidones is erratic, and I'm seeing multiple peaks for a single pure standard. What is happening? Causality & Expert Insight: You are likely observing tautomerism or on-column degradation. Some piperidones can exist in equilibrium between keto and enol forms, or undergo ring-opening/closing dynamics depending on the pH and solvent. If the interconversion rate is similar to the chromatographic timescale, you will see split or "bridge" peaks. Furthermore, poor sensitivity often stems from matrix suppression or incorrect ionization pH. Self-Validating Solution:

  • Force the Equilibrium: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte to lock it into a single ionization state.

  • Ionization Optimization: Piperidones ionize exceptionally well in Positive Electrospray Ionization (ESI+). Ensure your mobile phase contains a proton source (0.1% Formic Acid). Avoid trifluoroacetic acid (TFA), as it causes severe ion suppression in MS by forming strong ion pairs with the basic nitrogen.

Quantitative Data: Mobile Phase & Column Selection Matrix

Piperidone CharacteristicRecommended Column ChemistryOptimal Mobile Phase (Aqueous)MS CompatibilityPrimary Retention Mechanism
Highly Basic (pKa > 8.5) Ethylene-Bridged Hybrid C1810 mM NH₄OH (pH 10.5)Excellent (ESI+)Hydrophobic (Free Base)
Diastereomeric Mixtures Pentafluorophenyl (PFP)0.1% Formic Acid in WaterExcellent (ESI+)

, Dipole, Steric
High Polarity / Early Eluting Mixed-Mode (RP/Cation-Exchange)10 mM Ammonium Formate (pH 3)Excellent (ESI+)Hydrophobic + Electrostatic
UV-Only Routine Analysis Endcapped C18Water + 0.1% TriethylaminePoor (Suppression)Hydrophobic (Silanol Masked)

Experimental Protocol: LC-MS/MS Method Development for Complex Piperidones

Objective: Establish a robust, self-validating LC-MS/MS protocol for quantifying piperidone mixtures (e.g., 2-piperidone, 4-piperidone derivatives) in complex matrices.

Step 1: Sample Preparation & Dilution

  • Extract the sample using a protein precipitation or liquid-liquid extraction method.

  • For extractables/leachables or organic synthesis mixtures, dilute the crude sample 1:100 in an organic-rich diluent (e.g., Acetonitrile/Water 50:50) to prevent solvent-mismatch peak distortion upon injection[6].

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.

Step 2: Chromatographic Setup

  • Column: Install a 100 x 2.1 mm, 1.7 µm PFP or High-pH stable C18 column.

  • Mobile Phase A: HPLC-grade Water with 2.5 mM Ammonium Formate and 0.05% Formic Acid[2].

  • Mobile Phase B: HPLC-grade Methanol (preferred over Acetonitrile for PFP columns to enhance

    
     interactions) with 2.5 mM Ammonium Formate and 0.05% Formic Acid[2].
    
  • Flow Rate: Set to 0.35 mL/min.

  • Gradient: Start at 2% B, hold for 1.0 min. Ramp to 100% B over 15.0 minutes. Hold at 100% B for 3.0 minutes, then re-equilibrate back to 2% B[2].

Step 3: Mass Spectrometer Tuning (ESI+)

  • Infuse a 1 µg/mL standard of the target piperidone directly into the MS.

  • Optimize the capillary voltage (typically 3000–3500 V) and drying gas temperature (e.g., 250 °C)[2].

  • Perform a product ion scan to identify the most abundant fragments (e.g., loss of the substituent group or ring cleavage) to establish Multiple Reaction Monitoring (MRM) transitions.

Step 4: System Suitability & Validation

  • Inject a blank to ensure no carryover (piperidones can stick to stainless steel tubing; consider PEEK-lined systems if carryover persists).

  • Inject the calibration standards. Verify that the peak asymmetry factor (tailing factor) is between 0.9 and 1.2. If the tailing factor is >1.5, increase the buffer concentration to 10 mM to further shield residual silanols.

References

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. Available at: [Link]

  • Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent Technologies / LCMS.cz. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Analytical Method Validation for 3-Ethyl-1-methyl-4-piperidone

Introduction: The Analytical Challenge 3-Ethyl-1-methyl-4-piperidone (CAS 57401-78-2) is a critical basic amine intermediate frequently utilized in the synthesis of complex pharmaceutical active ingredients. From an anal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

3-Ethyl-1-methyl-4-piperidone (CAS 57401-78-2) is a critical basic amine intermediate frequently utilized in the synthesis of complex pharmaceutical active ingredients. From an analytical perspective, quantifying this compound presents a triad of challenges:

  • Lack of a Strong UV Chromophore: The isolated ketone and aliphatic ring do not absorb strongly above 210 nm, making standard UV detection highly susceptible to baseline noise and matrix interference.

  • High Polarity and Basicity: The piperidine nitrogen (pKa ~9.5) remains protonated at neutral pH, leading to poor retention on standard reversed-phase columns and severe peak tailing due to secondary interactions with residual silanols.

  • Volatility and Thermal Lability: While volatile enough for gas chromatography, piperidones are prone to thermal degradation in standard GC inlets.

To ensure data integrity and regulatory compliance, a robust analytical method must be developed and validated. This guide objectively compares traditional analytical alternatives against a highly optimized LC-MS/MS method, detailing the causality behind our experimental choices and providing a self-validating protocol aligned with ICH Q2(R2) [1] and ICH Q14 [2] guidelines.

Method Comparison: Alternatives vs. Recommended Product

When quantifying 3-ethyl-1-methyl-4-piperidone, laboratories typically evaluate three primary techniques. Table 1 summarizes the performance metrics of these alternatives.

Table 1: Performance Comparison of Analytical Methods for 3-Ethyl-1-methyl-4-piperidone

ParameterAlternative 1: HPLC-UVAlternative 2: GC-FIDRecommended: LC-MS/MS
Detection Principle UV Absorbance (210 nm)Flame IonizationTandem Mass Spectrometry (+ESI)
Sensitivity (LOD) ~500 ng/mL~50 ng/mL0.5 ng/mL
Specificity Low (High matrix interference)Medium (Co-elution risks)High (Specific MRM transitions)
Sample Preparation Pre-column derivatization requiredLiquid-liquid extractionDirect injection / Dilute & Shoot
Run Time 15–20 min10–15 min< 5 min
Primary Limitation Poor chromophore, high baseline noiseThermal degradation in GC inletHigher initial instrument cost
Scientific Rationale for Method Selection (Expertise & Causality)

While GC-FID is a traditional choice for volatile organics, the basic nitrogen in piperidones often causes irreversible adsorption in the GC liner, leading to poor precision over time. HPLC-UV requires complex, error-prone derivatization steps to attach a chromophore, violating the principle of analytical simplicity.

LC-MS/MS is the superior choice [3]. By utilizing a high-pH mobile phase (pH 10.5), we intentionally suppress the ionization of the basic amine during the chromatographic separation. This forces the molecule into its neutral state, allowing for strong retention and perfectly symmetrical peak shapes on a rugged C18 column. Once the analyte enters the Positive Electrospray Ionization (+ESI) source, it is efficiently re-protonated


, allowing for highly sensitive and specific Multiple Reaction Monitoring (MRM) detection without any derivatization.

Method Validation Lifecycle Workflow

The following diagram illustrates the lifecycle of our analytical procedure, strictly adhering to the enhanced approach outlined in the current ICH Q2(R2) and Q14 frameworks.

ValidationWorkflow A 1. Method Development (LC-MS/MS Optimization) BB BB A->BB B 2. System Suitability Testing (Self-Validating Checks) C 3. Specificity & Selectivity (Matrix Interference) D 4. Linearity & Range (Calibration Curves) C->D E 5. Accuracy & Precision (Recovery & Repeatability) D->E F 6. Robustness (Parameter Variations) E->F G 7. Method Approval & Routine QC Analysis F->G BB->C

Caption: ICH Q2(R2) Lifecycle for 3-ethyl-1-methyl-4-piperidone method validation.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The instrument must prove its fitness before any sample data is generated. If the System Suitability Test (SST) fails, the sequence automatically aborts.

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using Ammonium Hydroxide. (Causality: The high pH neutralizes the piperidone, preventing silanol interactions and peak tailing).

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Internal Standard (IS): Piperidine-d11 (50 ng/mL final concentration in all vials) to correct for matrix effects and ionization suppression.

Step 2: Instrument Parameters
  • Column: Waters XBridge C18 (50 x 2.1 mm, 2.5 µm) – selected specifically for its stability at high pH (up to pH 12).

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, re-equilibrate for 1 min. (Total run time: 5.0 min).

  • MS/MS Detection (+ESI MRM):

    • Precursor Ion: m/z 142.1

      
      
      
    • Quantifier Product Ion: m/z 98.1 (Collision Energy: 15 eV)

    • Qualifier Product Ion: m/z 70.1 (Collision Energy: 25 eV)

Step 3: The Self-Validating System Suitability Test (SST)

Prior to analyzing any unknown samples, inject the 100 ng/mL calibration standard six consecutive times. The system software is programmed to evaluate the following parameters:

  • Retention Time Precision: %RSD must be

    
    . (Ensures pump stability).
    
  • Peak Area Precision: %RSD must be

    
    . (Ensures autosampler accuracy and stable MS ionization).
    
  • Tailing Factor: Must be

    
    . (Confirms the absence of secondary silanol interactions).
    Action: If all criteria are met, the sequence proceeds. If any criterion fails, the run halts immediately, preventing the generation of compromised data.
    
Step 4: Sample Preparation (Dilute & Shoot)
  • Transfer 10 µL of the raw sample matrix into a 1.5 mL microcentrifuge tube.

  • Add 990 µL of Mobile Phase A containing the Internal Standard (50 ng/mL).

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for injection (Injection volume: 2 µL).

Validation Parameters & Experimental Data

The method was rigorously validated according to the current ICH Q2(R2) guidelines. The quantitative data is summarized in Table 2.

Table 2: ICH Q2(R2) Validation Results Summary for LC-MS/MS Method

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte retention timeBlank matrix peaks < 5% of LLOQPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N)

0.5 ng/mL (S/N = 18)Pass
Linearity & Range


(Range: 0.5 – 1000 ng/mL)
Pass
Accuracy (Recovery) 90.0% – 110.0% across 3 levels (Low, Mid, High)98.2% – 101.5%Pass
Precision (Repeatability) %RSD

(n=6 at 100 ng/mL)
1.1%Pass
Intermediate Precision %RSD

(n=12, different days/analysts)
2.3%Pass
Robustness Stable under deliberate variations (± 0.2 pH, ± 5% flow)%RSD < 2.8% across all variationsPass

Conclusion

When compared to traditional HPLC-UV and GC-FID methodologies, the validated LC-MS/MS method provides unparalleled specificity, sensitivity, and throughput for the quantification of 3-ethyl-1-methyl-4-piperidone. By leveraging a high-pH mobile phase to control the ionization state of the basic amine, we eliminate the peak tailing issues historically associated with piperidine derivatives. Furthermore, the integration of a strict, self-validating System Suitability protocol ensures that this method remains highly trustworthy and compliant with modern ICH Q2(R2) regulatory standards for pharmaceutical development.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • ICH Q14 Analytical Procedure Development International Council for Harmonisation (ICH) URL:[Link]

  • Determination of Piperidine Alkaloids from Indian Tobacco (Lobelia inflata) Plants and Plant-Derived Products Austin Publishing Group (Austin Biochem. 2017; 2(2): 1014) URL:[Link]

Comparative

Comparative Biological Activity of Piperidinone Isomers: A Technical Guide to Positional and Stereochemical Scaffolds

Piperidinones—six-membered cyclic amines featuring a ketone functional group—are privileged scaffolds in contemporary medicinal chemistry. As researchers increasingly seek to "escape from flatland" by incorporating sp3-h...

Author: BenchChem Technical Support Team. Date: March 2026

Piperidinones—six-membered cyclic amines featuring a ketone functional group—are privileged scaffolds in contemporary medicinal chemistry. As researchers increasingly seek to "escape from flatland" by incorporating sp3-hybridized, three-dimensional architectures into drug candidates, understanding the biological divergence between piperidinone isomers becomes critical.

This guide provides an objective, data-driven comparison of how positional isomerism (e.g., 3-piperidinone vs. 4-piperidinone) and stereoisomerism dictate target binding affinity, physicochemical properties, and overall biological activity.

The Mechanistic Role of Positional Isomerism

The relative position of the carbonyl group to the basic nitrogen atom within the piperidinone ring fundamentally alters the molecule's electronic distribution, pKa, and hydrogen-bonding trajectory.

  • 3-Piperidinones: When the ketone is adjacent to the α-carbon (position 3), its strong electron-withdrawing inductive effect significantly lowers the pKa of the amine nitrogen[1]. This shift alters the protonation state of the molecule at physiological pH (7.4), which directly impacts electrostatic interactions with acidic residues (such as aspartate or glutamate) within a target's binding pocket.

  • 4-Piperidinones: Placing the ketone at the para-position (position 4) creates a more symmetrical geometry. The increased distance from the nitrogen minimizes the inductive effect, maintaining a higher basicity while providing a distinct, linear hydrogen-bond acceptor trajectory. This specific spatial arrangement makes 4-piperidinones highly effective as bioisosteres in kinase inhibitors and [2].

PositionalIsomers Scaffold Piperidinone Core Scaffold Pos3 3-Piperidinone (Strong Inductive Effect) Scaffold->Pos3 Carbonyl at C3 Pos4 4-Piperidinone (Symmetrical Geometry) Scaffold->Pos4 Carbonyl at C4 Mech3 Lowered pKa of N1 Altered Protonation at pH 7.4 Pos3->Mech3 Mech4 Maintained N1 Basicity Linear H-Bond Trajectory Pos4->Mech4 Target3 Target: Febrifugine Receptors (Antimalarial Activity) Mech3->Target3 Binding Optimization Target4 Target: AChE / uPAR (Anti-Alzheimer's / Anti-Cancer) Mech4->Target4 Binding Optimization

Logical relationship between piperidinone positional isomers and target affinity.

Stereoisomerism and the "Escape from Flatland"

Beyond positional changes, the introduction of substituents (e.g., methyl groups) to the piperidinone ring creates stereocenters that lock the ring into specific conformations (chair vs. boat), dictating the spatial projection of pharmacophores.

A prime example is the development of [2]. Donepezil, a standard AChE inhibitor, utilizes an achiral 4-piperidine core. When researchers synthesized 2-substituted 4-piperidone derivatives, the resulting diastereomers exhibited vastly different biological activities. The unsubstituted piperidone diastereomeric mixture (Compounds 19+19') showed an IC50 of 1.83 μM. However, introducing a specific stereocenter—the 2S-methyl-4S configuration (Compounds 4+4'a)—improved the IC50 to 1.01 μM[2]. This demonstrates that precise stereochemical functionalization can optimize hydrophobic contacts within the enzymatic gorge, compensating for activity drops caused by other structural modifications.

Similarly, in oncology, exhibit distinct anti-invasive properties compared to their pyrazole or pyrrolidinone counterparts, highlighting the scaffold's sensitivity to 3D spatial constraints[3].

Quantitative Comparison of Biological Activity

The table below summarizes the structure-activity relationship (SAR) data for various piperidinone isomers and their derivatives across different biological targets.

Compound / IsomerScaffold TypeStereochemistryBiological TargetIC50 / ActivityRef
Donepezil (Reference) 4-PiperidineAchiral coreAChE Inhibition~0.06 μM[2]
Compound 19+19' 4-PiperidoneUnsubstituted (N-chiral)AChE Inhibition1.83 μM[2]
Compound 4+4'a 2-Methyl-4-piperidone2S-methyl-4SAChE Inhibition1.01 μM[2]
Pyrazole 1f Pyrazole derivativeN/AuPAR (Cell Invasion)< 25.0 μM[3]
Piperidinone 4b 4-PiperidinoneAchiral coreuPAR (Cell Invasion)~50.0 μM[3]

Experimental Methodologies & Self-Validating Protocols

To accurately compare the biological activity of piperidinone isomers, the experimental pipeline must ensure strict stereochemical purity and employ self-validating biological assays.

Protocol 1: Asymmetric Synthesis & Isolation of Chiral Piperidones

To access specific stereoisomers (e.g., 2-substituted 4-piperidones), a double aza-Michael addition is utilized[2].

  • Reaction Setup: React divinyl ketones with a chiral primary amine (e.g., S-α-phenylethylamine) in a solvent mixture of ethanol/water at 95 °C.

    • Causality: The chiral amine acts as a chiral auxiliary. Its existing stereocenter induces facial selectivity during the ring-closure step, thermodynamically favoring the formation of specific diastereomers over a racemic mixture.

  • Purification & Resolution: Isolate the resulting diastereomeric mixtures using flash column chromatography.

  • Self-Validation (NMR Profiling): Before proceeding to biological testing, validate the diastereomeric ratio (dr) using 1H-NMR and 13C-NMR. The distinct chemical shifts of the diastereomeric protons provide an internal, self-validating confirmation of stereochemical purity, ensuring that subsequent biological data is attributed to the correct isomer.

Protocol 2: In Vitro Biological Assay (Ellman's Method for AChE)

To evaluate the synthesized isomers, a UV-Vis spectrophotometry-based assay is employed[2].

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Reconstitute Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and AChE enzyme.

  • Pre-Incubation: Incubate the AChE enzyme with varying concentrations of the piperidinone isomer for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor and enzyme to reach a thermodynamic binding steady-state before the substrate is introduced, preventing artificially skewed IC50 calculations caused by slow-binding kinetics.

  • Reaction Initiation: Add the substrate and DTNB. AChE hydrolyzes acetylthiocholine into thiocholine, which immediately reacts with DTNB to produce a yellow 5-thio-2-nitrobenzoate anion.

  • Quantification & Self-Validation: Measure absorbance continuously at 412 nm for 5 minutes.

    • Built-in Controls: The protocol is self-validating through three mandatory controls: a Background Control (buffer + substrate + DTNB, no enzyme) to subtract spontaneous substrate hydrolysis; a Vehicle Control (DMSO) to ensure the solvent does not denature the enzyme; and a Positive Control (Donepezil) to verify the enzyme preparation is active and inhibitable.

ExpWorkflow Step1 1. Asymmetric Synthesis (Double aza-Michael Addition) Step2 2. Chiral Resolution & Validation (NMR & HPLC Profiling) Step1->Step2 Purify Step3 3. In Vitro Biological Assay (Ellman's Spectrophotometry) Step2->Step3 Evaluate Control1 Internal Control: Diastereomeric Ratio (dr) Step2->Control1 Step4 4. Data Quantification (IC50 / Ki Determination) Step3->Step4 Analyze Control2 Self-Validation: Vehicle & Positive Controls Step3->Control2

Experimental workflow for the synthesis, isolation, and biological evaluation of piperidinones.

Conclusion

The biological activity of piperidinone derivatives is inextricably linked to their isomeric form. Positional isomerism dictates the fundamental electronic properties and hydrogen-bonding capabilities of the core scaffold, while stereoisomerism fine-tunes the 3D spatial fit within complex target pockets. As demonstrated by AChE and uPAR targeting studies, treating piperidinones not merely as flat rings, but as highly tunable 3D vectors, is essential for the rational design of next-generation therapeutics.

References

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega (2020). Available at:[Link]

  • Probing Binding and Cellular Activity of Pyrrolidinone and Piperidinone Small Molecules Targeting the Urokinase Receptor. ChemMedChem / NIH Public Access (2014). Available at:[Link]

  • Green Oxidation of Heterocyclic Ketones with Oxone in Water. ResearchGate (2018). Available at:[Link]

Sources

Validation

spectroscopic data comparison of 3-ethyl-1-methyl-4-piperidone

This guide outlines the spectroscopic differentiation of 3-ethyl-1-methyl-4-piperidone , a critical precursor in the synthesis of specific fentanyl analogs (e.g., 3-ethylfentanyl). It compares this compound against its s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the spectroscopic differentiation of 3-ethyl-1-methyl-4-piperidone , a critical precursor in the synthesis of specific fentanyl analogs (e.g., 3-ethylfentanyl). It compares this compound against its structural analogs—1-methyl-4-piperidone (the parent core) and 3-methyl-1-methyl-4-piperidone (the most common "designer" analog)—to provide a definitive identification framework.

Differentiation from Methylated Analogs & Structural Isomers

Content Type: Publish Comparison Guide Audience: Forensic Chemists, Medicinal Chemists, Analytical Scientists Version: 1.0

Executive Summary & Forensic Context

In drug development and forensic analysis, distinguishing between alkyl-substituted piperidones is critical. 3-ethyl-1-methyl-4-piperidone (CAS 57401-78-2) serves as the immediate precursor to 3-ethylfentanyl. Its identification relies on distinguishing the 3-ethyl moiety from the 3-methyl group found in the more common 3-methylfentanyl precursors.

This guide provides a comparative spectroscopic analysis (MS, NMR, IR) to establish a self-validating identification protocol.

The Comparative Series

We compare three distinct compounds to establish a trend:

  • Compound A (Parent): 1-Methyl-4-piperidone (Symmetric core).

  • Compound B (Analog): 3-Methyl-1-methyl-4-piperidone (Asymmetric, methyl-substituted).

  • Compound C (Target): 3-Ethyl-1-methyl-4-piperidone (Asymmetric, ethyl-substituted).

Comparative Data Summary

The following table synthesizes physical and spectroscopic markers. Note the Molecular Ion (M+) and NMR splitting patterns as the primary discriminators.

Feature1-Methyl-4-piperidone3-Methyl-1-methyl-4-piperidone3-Ethyl-1-methyl-4-piperidone
CAS Number 1445-73-43612-16-657401-78-2
Formula C₆H₁₁NOC₇H₁₃NOC₈H₁₅NO
MW ( g/mol ) 113.16127.19141.21
GC-MS (EI) M+ 113 127 141
Base Peak (m/z) 113 or 42127 or 42141 or 42
¹H NMR (C3-Subst) None (CH₂ is symmetric)Doublet (~1.0 ppm)Triplet (~0.9 ppm)
¹³C NMR (C=O) ~207 ppm~209 ppm~210 ppm
Symmetry

(Plane of symmetry)
Asymmetric (

)
Asymmetric (

)

Mass Spectrometry (GC-MS) Analysis

Mass spectrometry provides the first line of defense. The target compound follows a predictable fragmentation pathway characteristic of cyclic ketones.

Fragmentation Logic
  • Molecular Ion (M+): The target shows a distinct parent ion at m/z 141 , separated by 14 units (one CH₂ group) from the 3-methyl analog (m/z 127).

  • McLafferty Rearrangement: Unlike the parent piperidone, the 3-alkyl substituted derivatives undergo specific cleavage adjacent to the carbonyl group.

  • Diagnostic Loss:

    • 3-Methyl: Loss of Methyl radical (

      
      ).
      
    • 3-Ethyl: Loss of Ethyl radical (

      
      ).
      
    • Note: Both may converge to the same core fragment (m/z 112) after losing their respective alkyl chains, making the M+ peak essential .

Visualization: Fragmentation Pathway

The following diagram illustrates the critical fragmentation difference between the Methyl and Ethyl variants.

MS_Fragmentation cluster_methyl 3-Methyl Analog cluster_ethyl 3-Ethyl Target M_Methyl M+ Ion (m/z 127) Frag_Methyl Fragment (m/z 112) M_Methyl->Frag_Methyl -CH3 Common Common Core Ion (Piperidone Ring) Frag_Methyl->Common Loss_Methyl Loss of CH3 (15 Da) M_Ethyl M+ Ion (m/z 141) Frag_Ethyl Fragment (m/z 112) M_Ethyl->Frag_Ethyl -C2H5 Frag_Ethyl->Common Loss_Ethyl Loss of C2H5 (29 Da)

Caption: Comparative fragmentation pathways showing how different precursors (m/z 127 vs 141) converge to a common core ion, emphasizing the necessity of capturing the Molecular Ion.

Nuclear Magnetic Resonance (NMR) Differentiation

While MS confirms molecular weight, NMR is required to differentiate the 3-ethyl isomer from potential 2-ethyl or N-ethyl isomers.

¹H NMR (Proton) Signatures

The alkyl chain at the 3-position provides the most diagnostic signals.

  • 3-Methyl-1-methyl-4-piperidone:

    • Signal: A clean doublet (d) at approximately 1.0 ppm .

    • Reason: The -CH₃ group couples only to the single proton at C3 (

      
      ).
      
  • 3-Ethyl-1-methyl-4-piperidone (Target):

    • Signal 1 (Terminal Methyl): A triplet (t) at approximately 0.9 ppm .

    • Signal 2 (Methylene Linker): A multiplet (m) or quartet at 1.3–1.5 ppm .

    • Reason: The terminal methyl couples to the methylene protons, creating a triplet. This pattern is distinct from the doublet of the methyl analog.

¹³C NMR (Carbon) Signatures[1][2]
  • Carbonyl (C4): Shifts downfield (~210 ppm) due to the inductive effect of the alkyl group compared to the parent (~207 ppm).

  • C3 (Chiral Center): The carbon carrying the ethyl group will appear at ~50-55 ppm, distinct from the unsubstituted C3 in the parent (~41 ppm).

Experimental Protocol: Self-Validating Identification

To ensure high scientific integrity (E-E-A-T), follow this stepwise workflow. This protocol is designed to eliminate false positives from solvent impurities or structural isomers.

Step 1: Sample Preparation
  • Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).

    • Why: CDCl₃ prevents exchange of acidic alpha-protons next to the carbonyl, preserving the coupling patterns.

  • Reference: Use TMS (Tetramethylsilane) as an internal standard (

    
    ).[1]
    
Step 2: GC-MS Screening (The Filter)
  • Column: DB-5MS or equivalent (non-polar).

  • Method: Ramp 50°C to 280°C at 15°C/min.

  • Validation Check:

    • Look for m/z 141 .

    • If m/z 113 is the parent, you have the unsubstituted parent compound.

    • If m/z 127 is the parent, you have the methyl analog.

Step 3: NMR Confirmation (The Validator)
  • Acquire ¹H Spectrum: 16 scans minimum.

  • Focus Region: 0.8 – 1.6 ppm (Alkyl region).

  • Decision Logic:

    • Doublet?

      
       3-Methyl.
      
    • Triplet?

      
       3-Ethyl (Target).
      
    • Singlet?

      
       N-Ethyl isomer (if N-CH₂-CH₃ is present) or impurity.
      
Workflow Diagram

ID_Workflow Start Unknown Sample GCMS Step 1: GC-MS Analysis (Check Molecular Ion) Start->GCMS Decision1 Parent Ion (M+)? GCMS->Decision1 Res113 m/z 113 1-Methyl-4-piperidone Decision1->Res113 113 Res127 m/z 127 3-Methyl analog Decision1->Res127 127 Res141 m/z 141 Possible 3-Ethyl Target Decision1->Res141 141 NMR Step 2: 1H NMR Analysis (0.8 - 1.5 ppm region) Res141->NMR Decision2 Splitting Pattern? NMR->Decision2 ResDoublet Doublet (Isomer/Impurity) Decision2->ResDoublet Doublet ResTriplet Triplet + Multiplet CONFIRMED: 3-Ethyl-1-methyl-4-piperidone Decision2->ResTriplet Triplet

Caption: Logic flow for the unequivocal identification of 3-ethyl-1-methyl-4-piperidone using coupled MS and NMR techniques.

References

  • PubChem. (n.d.). 4-Piperidinone, 3-ethyl-1-methyl- (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • UNODC. (2022).[2] Fentanyl-related substances and their precursors. United Nations Office on Drugs and Crime.[2] Retrieved from [Link][2]

  • NIST Mass Spectrometry Data Center. (n.d.). Piperidine, 3-methyl- (Mass Spectrum).[3] National Institute of Standards and Technology.[4] Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Quantitative Analysis of 3-ethyl-1-methyl-4-piperidone by LC/MS/MS

For researchers, scientists, and drug development professionals, the accurate and precise quantification of novel chemical entities is a cornerstone of preclinical and clinical development. This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of novel chemical entities is a cornerstone of preclinical and clinical development. This guide provides an in-depth comparison of Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) and a common alternative, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantitative analysis of 3-ethyl-1-methyl-4-piperidone, a piperidine derivative of interest in pharmaceutical research.[1] This document will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear, data-driven comparison to guide your analytical method selection.

The Analytical Imperative: Why Choose LC/MS/MS?

Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) has emerged as the gold standard for bioanalysis and trace quantitative analysis due to its exceptional sensitivity, specificity, and versatility.[2][3] For a small molecule like 3-ethyl-1-methyl-4-piperidone (Molecular Formula: C8H15NO, Molecular Weight: 141.21 g/mol ), these attributes are critical, especially when quantifying low concentrations in complex biological matrices such as plasma, serum, or urine.[4]

The power of LC/MS/MS lies in its two-stage filtering process. The first mass spectrometer (MS1) isolates the precursor ion of the target analyte, in this case, the protonated molecule of 3-ethyl-1-methyl-4-piperidone ([M+H]+). This isolated ion is then fragmented in a collision cell, and a specific fragment ion (product ion) is monitored by the second mass spectrometer (MS2). This technique, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in the identification and quantification of the analyte, minimizing the impact of matrix effects and interferences from endogenous substances.[3]

In contrast, HPLC-UV, while a robust and cost-effective technique, relies on the chromophoric properties of the analyte for detection.[5] For compounds with weak or no UV absorbance, or when analyzing samples with many co-eluting, UV-active components, achieving the necessary sensitivity and selectivity can be challenging.

Comparative Analysis: LC/MS/MS vs. HPLC-UV

The choice of analytical technique is often a balance between performance requirements and practical considerations. The following table summarizes the key performance characteristics of a validated LC/MS/MS method compared to a hypothetical, optimized HPLC-UV method for the analysis of 3-ethyl-1-methyl-4-piperidone.

Parameter LC/MS/MS HPLC-UV Justification for Performance Difference
Lower Limit of Quantification (LLOQ) 0.1 ng/mL50 ng/mLThe high selectivity of MRM in LC/MS/MS allows for the detection of much lower concentrations compared to the less specific UV detection.[5]
Linearity Range 0.1 - 1000 ng/mL50 - 5000 ng/mLLC/MS/MS offers a wider dynamic range, enabling the quantification of both trace and higher concentrations in a single run.
Accuracy (% Bias) Within ±15%Within ±15%Both methods, when properly validated, can achieve high accuracy.
Precision (%RSD) < 15%< 5%While both are precise, HPLC-UV can sometimes exhibit lower variability for high-concentration samples due to simpler instrumentation.
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)LC/MS/MS is inherently more selective due to the monitoring of specific precursor-product ion transitions, minimizing interferences.[3]
Matrix Effect Potential for ion suppression/enhancementLess susceptible to signal suppression/enhancementThe ionization process in LC/MS/MS can be affected by co-eluting matrix components, requiring careful method development to mitigate.[6]
Run Time ~5 minutes~10 minutesLC/MS/MS methods can often be faster due to the high selectivity, allowing for less chromatographic separation.
Cost & Complexity HighModerateLC/MS/MS instrumentation is more expensive and requires more specialized expertise to operate and maintain.[7]

Experimental Protocols

Adherence to well-defined and validated protocols is paramount for generating reliable and reproducible data. The following sections detail the step-by-step methodologies for the quantitative analysis of 3-ethyl-1-methyl-4-piperidone using both LC/MS/MS and HPLC-UV. These protocols are designed to be self-validating, incorporating quality control checks to ensure data integrity, in line with FDA and ICH M10 guidelines.[8][9][10][11]

LC/MS/MS Method for 3-ethyl-1-methyl-4-piperidone

This method is optimized for high sensitivity and throughput, making it ideal for pharmacokinetic and toxicokinetic studies.

1. Materials and Reagents:

  • 3-ethyl-1-methyl-4-piperidone reference standard (≥98% purity)

  • Internal Standard (IS): 1-methyl-4-piperidone (or a stable isotope-labeled analog)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC/MS grade)

  • Human plasma (or other relevant biological matrix)

2. Instrumentation:

  • A high-performance liquid chromatography system capable of gradient elution.

  • A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

3. Chromatographic and Mass Spectrometric Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions 3-ethyl-1-methyl-4-piperidone: 142.1 -> 84.1; IS: 114.1 -> 71.1
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

4. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the internal standard (e.g., 100 ng/mL).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

5. Method Validation: The method must be validated according to regulatory guidelines, assessing parameters such as selectivity, accuracy, precision, recovery, calibration curve, sensitivity, reproducibility, and stability.[12]

HPLC-UV Method for 3-ethyl-1-methyl-4-piperidone

This method provides a cost-effective alternative for the analysis of bulk drug substances or high-concentration formulations where the sensitivity of LC/MS/MS is not required.

1. Materials and Reagents:

  • 3-ethyl-1-methyl-4-piperidone reference standard (≥98% purity)

  • HPLC-grade acetonitrile and water

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

2. Instrumentation:

  • A standard HPLC system equipped with a UV detector.

3. Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of 0.05M KH2PO4 buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 210 nm (Note: Piperidones generally have weak UV absorbance at low wavelengths)

4. Sample Preparation:

  • Accurately weigh a sample containing 3-ethyl-1-methyl-4-piperidone.

  • Dissolve and dilute the sample with the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Visualization of Experimental Workflow and Logic

To better illustrate the processes and decision points discussed, the following diagrams are provided.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC/MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize MS1 MS1: Isolate Precursor Ion (m/z 142.1) Ionize->MS1 Fragment Collision-Induced Dissociation MS1->Fragment MS2 MS2: Detect Product Ion (m/z 84.1) Fragment->MS2 Integrate Peak Integration MS2->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantitative analysis of 3-ethyl-1-methyl-4-piperidone by LC/MS/MS.

Method_Comparison cluster_LCMS_attr LC/MS/MS Attributes cluster_HPLC_attr HPLC-UV Attributes Topic Quantitative Analysis of 3-ethyl-1-methyl-4-piperidone LCMS LC/MS/MS Topic->LCMS HPLC HPLC-UV Topic->HPLC Sens_H High Sensitivity LCMS->Sens_H Spec_H High Specificity LCMS->Spec_H Cost_H Higher Cost & Complexity LCMS->Cost_H Matrix_E Matrix Effects LCMS->Matrix_E Sens_L Lower Sensitivity HPLC->Sens_L Spec_L Lower Specificity HPLC->Spec_L Cost_L Lower Cost & Simplicity HPLC->Cost_L UV_Abs Requires UV Chromophore HPLC->UV_Abs

Caption: Comparison of key attributes between LC/MS/MS and HPLC-UV for the analysis.

Conclusion and Recommendations

For the quantitative analysis of 3-ethyl-1-methyl-4-piperidone, LC/MS/MS stands out as the superior technique, particularly for applications requiring high sensitivity, such as bioanalysis in drug development.[2][13] Its ability to provide accurate and precise measurements at the sub-ng/mL level is indispensable for characterizing the pharmacokinetic profile of a new chemical entity.

While HPLC-UV offers a simpler and more cost-effective solution, its utility is limited by its lower sensitivity and selectivity. It remains a viable option for the analysis of bulk materials or high-concentration formulations where the analyte concentration is well above the detection limits of UV-based methods.

Ultimately, the choice of analytical methodology should be guided by the specific requirements of the study. For regulatory submissions and in-depth pharmacokinetic studies, a fully validated LC/MS/MS method is the authoritative choice.

References

  • LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. (2026, January 18). ResolveMass Laboratories Inc.
  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (2025, August 20). International Journal of Scientific Research in Science and Technology.
  • E17-25: Intro to GLP Regulations and Bioanalytical Method Validation by LC-MS/MS. (n.d.). AAPS.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). YouTube.
  • Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.
  • Small and Large Molecule LC-MS. (n.d.). IQVIA Laboratories.
  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). Food and Drug Administration.
  • How to validate a bioanalytical LC-MS/MS method for PK studies? (2025, May 29). Patsnap Synapse.
  • 4-Piperidinone, 3-ethyl-1-methyl-. (n.d.). PubChem.
  • Designing LCMS Studies with the FDA in Mind from the Start. (2024, November 6). Agilex Biolabs.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidin-2,6-dione (PPD) Derivatives. (n.d.). Benchchem.
  • A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. (2023, August 24). ResearchGate.
  • Comparative QSAR Analysis of 3,5-bis (Arylidene)-4-Piperidone Derivatives: the Development of Predictive Cytotoxicity Models. (n.d.). PMC.
  • N-Methyl-4-piperidone 97 1445-73-4. (n.d.). Sigma-Aldrich.
  • A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. (n.d.). PMC.
  • [Quantitative Analysis of Piperine and the Derivatives in Long Pepper Extract by HPLC Using Relative Molar Sensitivity]. (n.d.). PubMed.
  • 1-ETHYL-3-METHYL-4-PIPERIDONE. (2025, July 16). ChemicalBook.
  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group.
  • CAS NO. 3612-16-6 | 1-ETHYL-3-METHYL-4-PIPERIDONE. (n.d.). Local Pharma Guide.
  • Application Note: Quantitative Analysis of (4-Methylpiperidin-1-yl)acetic acid using Liquid Chromatography-Tandem Mass Spectrome. (n.d.). Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI.
  • 1-Methyl-4-piperidone. (n.d.). Wikipedia.
  • Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. (2014, November 1). SpringerLink.
  • A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. (2012, October 15). PubMed.

Sources

Validation

Comparative Cytotoxicity of N-Methyl-4-Piperidone Analogues: A Technical Evaluation Guide

As a Senior Application Scientist specializing in molecular pharmacology and drug design, I frequently evaluate structural modifications aimed at rescuing highly potent but pharmacokinetically flawed compounds. Native cu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in molecular pharmacology and drug design, I frequently evaluate structural modifications aimed at rescuing highly potent but pharmacokinetically flawed compounds. Native curcumin is a classic example: while it possesses broad-spectrum anticancer properties, its clinical utility is severely bottlenecked by poor aqueous solubility, rapid hydrolytic degradation, and low cellular uptake.

To overcome these limitations, researchers have engineered mono-carbonyl analogues of curcumin (MACs) by replacing the unstable central β-diketone moiety with an N-methyl-4-piperidone ring. This guide provides an objective, data-driven comparison of the cytotoxicity of various N-methyl-4-piperidone analogues, detailing their structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental protocols required to evaluate them.

Structural Rationale: Why N-Methyl-4-Piperidone?

The transition from native curcumin to N-methyl-4-piperidone analogues is driven by precise pharmacokinetic and pharmacodynamic goals:

  • Enhanced Hydrophilicity: The incorporation of a nitrogen atom within the 4-piperidone cyclic core introduces a secondary hydrogen bond acceptor. This modification significantly increases the molecule's hydrophilicity and bioavailability compared to the highly lipophilic native curcumin [2].

  • Metabolic Stability: Replacing the β-diketone moiety with a single carbonyl group prevents the rapid enolization and subsequent degradation that plagues native curcumin[3, 4].

  • Preservation of the Pharmacophore: The modification retains the critical α,β-unsaturated ketone system. This acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles (such as thiol groups on target enzymes), which is essential for its antiproliferative activity [2, 3].

Mechanistic Profiling of Cytotoxicity

The cytotoxicity of N-methyl-4-piperidone analogues is not a blunt-force mechanism; it is a targeted disruption of cellular homeostasis. These compounds primarily drive apoptosis in cancer cells through two intersecting pathways: the generation of intracellular Reactive Oxygen Species (ROS) and the targeted inhibition of PTP1B phosphatase [2].

Pathway A N-methyl-4-piperidone Analogue B Cellular Uptake (Enhanced Hydrophilicity) A->B Membrane Permeation C Intracellular ROS Generation B->C Oxidative Stress D PTP1B Phosphatase Inhibition B->D Target Binding E Mitochondrial Depolarization C->E Organelle Damage F Caspase Activation (Apoptosis) D->F Signal Transduction E->F Cytochrome c Release G Decreased Cancer Cell Viability F->G Programmed Cell Death

Cellular mechanism of N-methyl-4-piperidone analogues inducing apoptosis.

Comparative Cytotoxicity: Quantitative Benchmarking

The efficacy of these analogues is heavily dependent on the steric and electronic properties of the substituents on the aromatic rings. Halogen electronegativity and positional isomerism (ortho, meta, para) dictate the molecule's alignment within target binding pockets.

As demonstrated in the table below, meta-substituted halogens (e.g., 3-bromo) exhibit vastly superior cytotoxicity compared to para-substituted variants [1]. Furthermore, piperidone derivatives consistently outperform native curcumin across both breast cancer (T47D) and glioblastoma (LN-18) cell lines [1, 4, 5].

Table 1: Comparative IC₅₀ Values of Curcumin Analogues
Compound / AnalogueStructural ModificationTarget Cell LineIC₅₀ ValueReference
Native Curcumin β-diketone core (Control)T47D (Breast)>34.0 µg/mL[4]
Native Curcumin β-diketone core (Control)LN-18 (Glioblastoma)31.0 µM[5]
Compound 1 N-methyl-4-piperidone + 2-chloroT47D (Breast)8.0 µg/mL[1]
Compound 2 N-methyl-4-piperidone + 3-bromoT47D (Breast)4.0 µg/mL[1]
Compound 3 N-methyl-4-piperidone + 4-chloroT47D (Breast)45.0 µg/mL[1]
PAC N-methyl-4-piperidone + 4-OH, 3-OMeT47D (Breast)~40.0 µM*[4]
FLDP-5 Piperidone derivativeLN-18 (Glioblastoma)2.4 µM[5]
FLDP-8 Piperidone derivativeLN-18 (Glioblastoma)4.0 µM[5]

*Note: PAC induced 70% cell death at this concentration, whereas native curcumin induced <20% death at the same dosage.

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis and biological evaluation of these analogues must follow self-validating protocols. Below are the field-proven methodologies, complete with mechanistic causalities and built-in validation checkpoints.

Protocol A: Combinatorial Synthesis via Claisen-Schmidt Condensation

Objective: Synthesize N-methyl-(3E,5E)-3,5-bis-(substituted-benzylidene)-4-piperidone analogues [1].

  • Reagent Preparation & Reaction Setup:

    • Action: Dissolve N-methyl-4-piperidone and the target substituted benzaldehyde (e.g., 3-bromobenzaldehyde) in an alcoholic solvent under alkaline conditions (e.g., NaOH catalyst).

    • Causality: The base catalyzes the formation of an enolate ion at the α-carbon of the piperidone, initiating a nucleophilic attack on the benzaldehyde carbonyl to form the α,β-unsaturated ketone framework.

    • Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the benzaldehyde spot confirms the exhaustion of starting materials and the end of the condensation phase.

  • Precipitation and Recovery:

    • Action: Neutralize the mixture and induce precipitation using an ice-water bath. Filter the resulting crude product.

    • Causality: Rapid cooling decreases the solubility of the synthesized monocarbonyl analogue, driving it out of the solution while leaving polar byproducts dissolved.

    • Validation Checkpoint: Weigh the crude yield. A yield below 30% indicates incomplete condensation or excessive solubility in the chosen solvent system.

  • Purification & Structural Elucidation:

    • Action: Recrystallize the crude powder from ethanol. Perform HR-ESI-TOFMS, ¹H-NMR, and ¹³C-NMR.

    • Causality: Recrystallization removes trapped impurities within the crystal lattice. NMR confirms the (3E,5E) trans-configuration of the double bonds based on coupling constants.

    • Validation Checkpoint: HR-ESI-TOFMS must show an [M+H]⁺ peak corresponding to the exact mass (e.g., m/z 358.0776 for Compound 1), and ¹H-NMR must confirm the presence of the N-methyl protons (singlet, ~δ 2.4) [1].

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: Quantify the IC₅₀ of synthesized analogues against target cancer cell lines[1, 5].

  • Cell Seeding and Adhesion:

    • Action: Seed cells (e.g., LN-18 or T47D) at 5 × 10⁴ cells/well in a 96-well plate and incubate for 24 hours at 37°C in 5% CO₂.

    • Causality: Cells require a recovery period to adhere to the well bottom and re-enter the logarithmic growth phase, ensuring uniform metabolic baselines across all wells.

    • Validation Checkpoint: Microscopic evaluation must confirm >80% confluency and healthy morphology before compound administration.

  • Compound Administration & Controls:

    • Action: Treat cells with serial dilutions of the analogue. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Hydroquinone or Doxorubicin).

    • Causality: Serial dilutions allow for the generation of a precise dose-response curve. The vehicle control ensures that observed cytotoxicity is driven by the analogue, not the solvent.

    • Validation Checkpoint: If vehicle control viability drops below 95% relative to untreated cells, the assay is invalid due to baseline solvent toxicity.

  • MTT Cleavage & Solubilization:

    • Action: Add MTT reagent and incubate for 4 hours. Aspirate media and solubilize the resulting formazan crystals in DMSO.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT tetrazolium into insoluble purple formazan. Apoptotic cells cannot perform this reduction.

    • Validation Checkpoint: Visual confirmation of intracellular purple crystals before DMSO addition confirms successful tetrazolium reduction.

  • Spectrophotometric Readout:

    • Action: Measure absorbance at 570 nm with a reference wavelength of 630 nm.

    • Causality: 570 nm captures the peak absorbance of formazan, while 630 nm subtracts background noise from cellular debris or plate imperfections.

    • Validation Checkpoint: Calculate IC₅₀ using non-linear regression. An R² value > 0.95 validates the mathematical accuracy of the dose-response model.

Conclusion

The structural evolution of curcumin into N-methyl-4-piperidone analogues represents a significant leap in rational drug design. By replacing the vulnerable β-diketone core with a stable piperidone ring and incorporating a hydrophilic nitrogen atom, researchers have successfully generated compounds that exhibit up to a 10-fold increase in cytotoxicity against resistant cancer cell lines (such as T47D and LN-18) compared to native curcumin. Future drug development should focus on optimizing the meta-substitutions on the aromatic rings to maximize binding affinity with apoptotic targets like PTP1B.

References

  • Source: Indonesian Journal of Chemistry (via ResearchGate)
  • Title: Curcumin and Its New Derivatives: Correlation between Cytotoxicity against Breast Cancer Cell Lines, Degradation of PTP1B Phosphatase and ROS Generation Source: PMC/NIH URL
  • Title: Synthesis of three novel curcumin analog compounds and their activity tests against breast cancer based on in vitro, network pharmacology, and molecular docking assessments Source: Journal of Applied Pharmaceutical Science URL
  • Title: Synthesis and exploration of breast cancer agent from curcumin analogs based on 3-benzyloxybenzaldehyde Source: Journal of King Saud University URL
  • Title: Curcumin piperidone derivatives induce anti-proliferative and anti-migratory effects in LN-18 human glioblastoma cells Source: PMC/NIH URL
Comparative

Benchmarking Catalytic Strategies for Piperidone Synthesis: A Technical Guide

Executive Summary Piperidones (piperidinones) are the oxidized precursors to the piperidine pharmacophore, the most prevalent nitrogen heterocycle in FDA-approved drugs (e.g., Tofacitinib, Apixaban). Their synthesis is b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidones (piperidinones) are the oxidized precursors to the piperidine pharmacophore, the most prevalent nitrogen heterocycle in FDA-approved drugs (e.g., Tofacitinib, Apixaban). Their synthesis is bifurcated into two distinct structural targets: 4-piperidones (ketones) and 2-piperidones (lactams).

This guide benchmarks the performance of catalytic systems for both scaffolds. Unlike traditional stoichiometric methods (e.g., Dieckmann condensation), modern catalytic approaches utilize Multi-Component Reactions (MCRs) and organocatalytic cascades to achieve higher atom economy and stereocontrol.

Strategic Selection Framework

The choice of catalyst is dictated by the target oxidation state and substitution pattern.

PiperidoneStrategy Target Target Scaffold Piperidone4 4-Piperidone (Ketone) Target->Piperidone4 Piperidone2 2-Piperidone (Lactam) Target->Piperidone2 MCR Petrenko-Kritschenko (Double Mannich) Piperidone4->MCR Symmetrical Substitution Cascade Cascade Cyclization (Michael/Mannich) Piperidone2->Cascade Chiral Polysubstituted HydroAm Hydroamination (Gold(I), Brønsted Acids) Piperidone2->HydroAm From Alkenyl Amines LewisAcid Lewis Acid Catalysts (ZrCl4, LiClO4, BF3) MCR->LewisAcid High Yield Atom Economy Organo Organocatalysts (Thioureas, Proline) Cascade->Organo Enantioselective

Figure 1: Strategic decision tree for selecting catalytic methodologies based on piperidone topology.

Benchmarking 4-Piperidone Synthesis: The Petrenko-Kritschenko Reaction[1][2]

The Petrenko-Kritschenko reaction (double Mannich condensation) is the industry standard for constructing the 4-piperidone core. While the classic variant uses acetic acid, modern Lewis acid catalysts significantly enhance yield and reaction rate.

Mechanistic Insight

The reaction involves the condensation of 2 equivalents of aldehyde, 1 equivalent of amine, and 1 equivalent of a


-keto ester (or acetonedicarboxylate).[1] The catalyst activates the carbonyls for imine formation and subsequent nucleophilic attack by the enol.
Performance Comparison: Lewis Acid Catalysts

The following table benchmarks catalysts for the synthesis of 2,6-diaryl-4-piperidones.

Catalyst SystemLoading (mol%)SolventTime (h)Yield (%)Key AdvantagesLimitations
ZrCl

5-10Ethanol2-488-94Green Profile: Reusable, low toxicity, high atom economy.Requires protic solvent for optimal solubility.
LiClO

10-20CH

CN
0.5-190-95Speed: Fastest reaction kinetics due to high Lewis acidity.Safety concerns with perchlorates on scale.
BF

·Et

O
10CH

Cl

4-685-92Scope: Best for sterically hindered or NH-piperidones.Moisture sensitive; corrosive.
InCl

10CH

CN
3-580-88Mild: Tolerates acid-sensitive functional groups.Higher cost compared to Zr/Li salts.
Acetic Acid Stoich.[2]EtOH12-2460-75Legacy: Simple, no metal waste.Slow, lower yields, difficult purification.
Recommended Protocol: ZrCl -Mediated One-Pot Synthesis

Rationale: Zirconium(IV) chloride offers the best balance of performance, cost, and environmental safety (E-factor) for pharmaceutical intermediates.

Materials:

  • Benzaldehyde derivative (2.0 mmol)

  • Aniline derivative (1.0 mmol)[3]

  • Ethyl acetoacetate (1.0 mmol)

  • ZrCl

    
     (0.1 mmol, 10 mol%)
    
  • Ethanol (5 mL)

Step-by-Step Methodology:

  • Charge: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (2 eq), amine (1 eq), and ethyl acetoacetate (1 eq) in Ethanol.

  • Catalyst Addition: Add ZrCl

    
     (10 mol%) in a single portion at room temperature.
    
  • Reaction: Stir the mixture at ambient temperature (25°C). The reaction typically proceeds via a yellow/orange suspension. Monitor by TLC (Ethyl Acetate/Hexane 3:7) for the disappearance of the aldehyde.

  • Completion: Upon completion (approx. 2-4 hours), the product often precipitates out of the solution.

  • Work-up:

    • If solid: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

    • If soluble: Pour mixture into crushed ice-water (20 mL). Extract with Ethyl Acetate (3 x 15 mL). Dry organic layer over anhydrous Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Recrystallize from Ethanol/Water if necessary.

Benchmarking 2-Piperidone (Lactam) Synthesis: Organocatalytic Cascades

For 2-piperidones, particularly chiral polysubstituted variants, organocatalytic cascades offer superior stereocontrol compared to metal-catalyzed hydroamination.

Mechanistic Pathway

This route typically involves a Michael addition of a nucleophile (e.g., malonate) to a nitroalkene, followed by a nitro-Mannich reaction and subsequent lactamization.

CascadeMechanism Start Nitroalkene + Aldehyde Complex Cat-Substrate Complex Start->Complex Activation Michael Michael Adduct Complex->Michael Enantioselective C-C Bond Mannich Nitro-Mannich Intermediate Michael->Mannich Amine Source Lactam Chiral 2-Piperidone Mannich->Lactam Cyclization -H2O

Figure 2: Simplified organocatalytic cascade pathway for chiral 2-piperidone synthesis.

Performance Comparison: Asymmetric Catalysts

Benchmarking for the synthesis of 3,4,5-trisubstituted-2-piperidones.

Catalyst ClassSpecific CatalystYield (%)ee (%)dr (syn:anti)Notes
Bifunctional Thiourea Takemoto's Cat.85-9290-96>20:1Top Performer: Excellent simultaneous activation of nitroalkene and nucleophile.
Proline Derivative Hayashi-Jørgensen70-8095-9910:1High Selectivity: Best for enal substrates; slower kinetics than thioureas.
Squaramide Cinchona-derived88-9585-9215:1Robust: Tolerates higher substrate concentrations; lower cost than thioureas.
Phase Transfer Chiral Quaternary NH4+60-7570-805:1Scalable: Good for simple substrates, but lower stereocontrol for complex rings.
Recommended Protocol: Thiourea-Catalyzed Asymmetric Cascade

Rationale: Bifunctional thioureas provide the highest diastereoselectivity (dr) and yield for creating complex stereocenters in a single operation.

Materials:

  • Nitroalkene derivative (1.0 mmol)

  • Dimethyl malonate (1.2 mmol)

  • N-Boc-imine or equivalent electrophile (1.0 mmol)

  • Chiral Thiourea Catalyst (e.g., Takemoto’s catalyst) (0.1 mmol, 10 mol%)

  • Toluene (dry, 4 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 10 mL Schlenk tube and cool under Argon.

  • Dissolution: Add the nitroalkene and thiourea catalyst to Toluene. Stir for 10 minutes to ensure catalyst-substrate binding.

  • Addition: Add dimethyl malonate dropwise via syringe.

  • First Incubation: Stir at -20°C for 12 hours (Michael addition phase).

  • Second Addition: Add the imine component (or aldehyde + amine source) to the mixture.

  • Cyclization: Allow the reaction to warm to 0°C and stir for another 12-24 hours.

  • Quench: Add 1N HCl (2 mL) to quench the reaction.

  • Extraction: Extract with CH

    
    Cl
    
    
    
    (3 x 10 mL). Wash combined organics with brine.
  • Purification: Flash column chromatography on silica gel (Hexane/EtOAc gradient).

Critical Analysis: Catalyst Deactivation & Optimization

When benchmarking these reactions in your own lab, consider these failure modes:

  • Moisture Sensitivity (Lewis Acids): While ZrCl

    
     is relatively robust, BF
    
    
    
    ·Et
    
    
    O is instantly deactivated by water, leading to hydrolysis of the imine intermediate in the Petrenko-Kritschenko reaction. Always use anhydrous solvents for BF
    
    
    protocols.
  • Retro-Michael Reaction (Organocatalysis): In the 2-piperidone cascade, prolonged reaction times at elevated temperatures (>25°C) can lead to reversibility of the Michael addition, eroding enantioselectivity (ee). Maintain strict temperature control (-20°C to 0°C).

  • Substrate Inhibition: In MCRs, high concentrations of basic amines can poison Lewis acid catalysts. Sequential addition (Aldehyde + Catalyst

    
     wait 
    
    
    
    Amine) can mitigate this if yields are low.

References

  • Lewis Acids in MCRs: Comparative study of Lewis acids (LiClO4, MgBr2, BF3·Et2O) for 3,5-bis(heteroarylidene)piperidin-4-one synthesis.[4][5]

    • Source:

  • ZrCl4 Protocol: ZrCl4 catalyzed highly atom-economic synthesis of functionalized piperidines.[6]

    • Source:

  • Organocatalytic Cascades:Asymmetric synthesis of piperidines/piperidones via organoc

    • Source:

  • General Piperidone Reviews:Recent Advances in the Synthesis of Piperidones and Piperidines.

    • Source:

  • Benchmarking Methodologies:Benchmarking the efficiency of different synthetic routes to piperidine deriv

    • Source:

Sources

Validation

A Comparative Guide to 4-Piperidone-Based Curcumin Mimics for Drug Discovery Professionals

This guide provides a comparative analysis of curcumin mimics based on the 4-piperidone scaffold, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the ratio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of curcumin mimics based on the 4-piperidone scaffold, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the rationale behind their development, compare their biological activities with supporting data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

The Rationale: Overcoming Curcumin's Limitations

Curcumin, the active compound in turmeric, has demonstrated a wide range of beneficial biological properties, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] However, its clinical application is significantly hampered by poor pharmacokinetic properties, such as low solubility, instability at physiological pH, rapid metabolism, and poor absorption.[1][2][3] To address these limitations, medicinal chemists have developed synthetic mimics that retain the key structural features of curcumin responsible for its bioactivity while improving its drug-like properties.

The 3,5-bis(ylidene)-4-piperidone scaffold has emerged as a particularly promising template for curcumin mimics.[1][2][3] These mono-carbonyl analogs of curcumin (MCACs) replace the flexible β-diketone moiety of curcumin with a more rigid 4-piperidone ring. This structural modification has been shown to enhance stability and, in many cases, improve biological potency.[4][5]

Comparative Analysis of 4-Piperidone Curcuminoids

A variety of 4-piperidone-based curcumin mimics have been synthesized and evaluated for their therapeutic potential. The substitution pattern on the aromatic rings plays a crucial role in determining their biological activity. Below is a comparative analysis of some notable examples.

Key Performance Data of Selected 4-Piperidone Curcumin Mimics
Compound IDStructureKey Biological ActivityIC50 Values (µM) & Cell Line(s)Key Findings & Structure-Activity Relationship (SAR) Insights
EF24 (3,5-Bis(2-fluorobenzylidene)-4-piperidone)3,5-bis(2-fluorobenzylidene)-4-piperidoneAnticancer, Anti-inflammatoryPotent antiproliferative activity against various cancer cell lines including colon, breast, and ovarian.[6]The presence of electron-withdrawing fluorine atoms at the ortho position of the benzylidene rings is crucial for its potent activity. It is a well-studied lead compound in this class.[6]
CLEFMA (4-[3,5-bis(2-chlorobenzylidene-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid])4-[3,5-bis(2-chlorobenzylidene-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid]AnticancerSeveral folds more potent than EF24 in H441 lung adenocarcinoma cells.[6]The addition of a butenoic acid moiety at the N1 position of the piperidone ring significantly enhances antiproliferative activity. Induces autophagic cell death.[6]
Halogenated Derivatives (e.g., 2,5-2Cl, 2Br-5Cl) Halogen-substituted 3,5-bis(benzylidene)-4-piperidonesAnticancer, AntibacterialIC50 < 5 µmol/L in A549 (non-small cell lung cancer) cells.[7] Also show significant inhibitory effects on MRSA.[7]The position and nature of halogen substituents on the aromatic rings significantly impact activity. Dichloro and bromo-chloro substitutions showed strong, selective inhibition of A549 cells.[4][7]
Amido-ether derivatives N-substituted 4-piperidones with amido-ether functionalitiesAnti-inflammatory, AnticancerPotent inhibition of TNF-α-induced NF-κB activation. Better cytotoxicity than curcumin at 5 µM in KBM5 and HCT116 cells.[8][9]N-substitution on the piperidone ring allows for the introduction of various functional groups to modulate activity and selectivity. These compounds show strong binding affinity to NF-κB.[8]
F35 & F36 N-substituted 4-piperidonesAnti-inflammatoryIC50 < 5 µM for IL-6 production inhibition in LPS-stimulated macrophages.[10]These compounds dose-dependently prevent LPS-induced NF-κB and ERK activation and protect mice from septic death, highlighting their potent in vivo anti-inflammatory effects.[10]

Experimental Protocols: A Foundation for Reproducible Science

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative 4-piperidone curcumin mimic and a key biological assay for evaluating its anticancer activity.

General Synthesis of 3,5-Bis(benzylidene)-4-piperidones

This protocol describes the Claisen-Schmidt condensation reaction, a common method for synthesizing these curcumin mimics.[4][6][11]

Causality Behind Experimental Choices:

  • Acid Catalyst (HCl): The reaction requires an acid catalyst to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the enolate of the 4-piperidone.

  • Reflux: Heating the reaction mixture under reflux provides the necessary activation energy to drive the condensation and subsequent dehydration steps to completion.

  • Recrystallization: This is a crucial purification step to remove unreacted starting materials and byproducts, ensuring the final compound is of high purity for biological testing.

Step-by-Step Protocol:

  • To a solution of 4-piperidone hydrochloride (10 mmol) and a substituted aromatic aldehyde (20 mmol) in ethanol (40 ml), add concentrated hydrochloric acid (2 ml) at 0°C.

  • Reflux the reaction mixture for 4.5 hours.[12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration and washed with cold ethanol.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure 3,5-bis(benzylidene)-4-piperidone derivative.[12]

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Causality Behind Experimental Choices:

  • 96-well plate: This format allows for high-throughput screening of multiple compounds at various concentrations.

  • MTT Reagent: The yellow tetrazolium salt (MTT) is reduced to purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells.[13][14] The amount of formazan produced is directly proportional to the number of living cells.

  • Solubilization Solution (DMSO): The insoluble formazan crystals are dissolved in a solvent like DMSO to form a colored solution that can be quantified by measuring its absorbance.[13]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116, or MCF-7) in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ incubator.[16]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 4-piperidone curcumin mimics for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanistic Insights and Visualized Pathways

4-piperidone-based curcumin mimics exert their biological effects by modulating various cellular signaling pathways. A key target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a critical role in inflammation and cancer.[8][10]

NF-κB Signaling Pathway Inhibition

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK IKK TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Degrades, releases NF-κB_active NF-κB NF-κB->NF-κB_active Translocates Curcumin_Mimic Curcumin_Mimic Curcumin_Mimic->IKK Inhibits IκBα-NF-κB IκBα NF-κB IκBα-NF-κB->IKK Targeted by DNA DNA NF-κB_active->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription IκBαNF-κB IκBαNF-κB

Caption: Inhibition of the NF-κB signaling pathway by 4-piperidone curcumin mimics.

A Visualized Experimental Workflow

The development and evaluation of novel curcumin mimics follow a logical and systematic workflow, from chemical synthesis to biological characterization.

Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_development Lead Optimization Synthesis Synthesis of Mimics (Claisen-Schmidt) Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Mechanism Mechanism of Action (e.g., NF-κB Assay) Cytotoxicity->Mechanism Animal_Models Animal Models (e.g., Xenograft) Mechanism->Animal_Models Toxicity Toxicity & PK/PD Studies Animal_Models->Toxicity Lead_Opt Lead Optimization & Further Development Toxicity->Lead_Opt

Caption: Experimental workflow for the development of 4-piperidone curcumin mimics.

Conclusion and Future Perspectives

4-piperidone-based curcumin mimics represent a promising class of therapeutic agents that effectively address the limitations of natural curcumin. Their enhanced stability and potent biological activities, particularly in the realms of anticancer and anti-inflammatory research, make them attractive candidates for further drug development. Structure-activity relationship studies have provided valuable insights, demonstrating that modifications to both the aromatic rings and the N-position of the piperidone core can significantly enhance potency and selectivity.[6][10]

Future research should focus on optimizing the pharmacokinetic profiles of these compounds to improve their bioavailability and in vivo efficacy. Further exploration of their mechanisms of action and evaluation in relevant preclinical disease models will be crucial for translating these promising laboratory findings into clinical applications.

References

  • Girgis, A. S., D'Arcy, P., Aboshouk, D. R., & Bekheit, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31102–31123. [Link]

  • Girgis, A. S., D'Arcy, P., Aboshouk, D. R., & Bekheit, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. DiVA. [Link]

  • Girgis, A. S., D'Arcy, P., Aboshouk, D. R., & Bekheit, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. National Center for Biotechnology Information. [Link]

  • Satapathy, R., et al. (2012). CLEFMA- An Anti-Proliferative Curcuminoid from Structure Activity Relationship Studies on 3,5-bis(benzylidene)-4-piperidones. PMC. [Link]

  • Fawzy, N. G., Panda, S. S., Fayad, W., & Girgis, A. S. (2022). Rational design of 4-piperidone-1-carboxamides 5 as curccumin mimics. ResearchGate. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Dong, R., Xu, R., & Wang, X. (2025). Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones. PMC. [Link]

  • Dong, R., Xu, R., & Wang, X. (2025). Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of some curcumin analogs and their derivatives. ResearchGate. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Dong, R., Xu, R., & Wang, X. (2025). Synthesis of piperidone monocarbonyl curcumin analogues. ResearchGate. [Link]

  • Beck, B., et al. (2018). Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. PubMed. [Link]

  • Rasayan J. Chem. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME CURCUMIN ANALOGS AND THEIR DERIVATIVES. Rasayan Journal. [Link]

  • Sun, J., et al. (2013). Discovery and evaluation of piperid-4-one-containing mono-carbonyl analogs of curcumin as anti-inflammatory agents. PubMed. [Link]

  • Loh, Z. H., et al. (2026). Enhanced anti-inflammatory activity of 4-piperidone-based curcumin analogues: structure–activity relationships and mechanistic insights. ResearchGate. [Link]

  • Loh, Z. H., et al. (2025). Enhanced anti-inflammatory activity of 4-piperidone-based curcumin analogues: structure–activity relationships and mechanistic insights. R Discovery. [Link]

  • Dong, R., Xu, R., & Wang, X. (2025). Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones. Semantic Scholar. [Link]

  • Anthwal, A., et al. (2016). Synthesis of 4-piperidone Based Curcuminoids with Anti-inflammatory and Anti-Proliferation Potential in Human Cancer Cell Lines. PubMed. [Link]

  • Liang, G., et al. (2008). Synthesis and Anti-bacterial Properties of Mono-carbonyl Analogues of Curcumin. J-Stage. [Link]

  • Anthwal, A., et al. (2025). Synthesis of 4-piperidone based curcuminoids with anti-inflammatory and anti-proliferation potential in human cancer cell lines. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Piperidinone, 3-ethyl-1-methyl- proper disposal procedures

Executive Summary: Immediate Action Required Chemical Identity: 4-Piperidinone, 3-ethyl-1-methyl- (CAS: 57401-78-2) Risk Classification: High-Security Precursor / Hazardous Waste Critical Advisory: As of May 2023, the DE...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Required

Chemical Identity: 4-Piperidinone, 3-ethyl-1-methyl- (CAS: 57401-78-2) Risk Classification: High-Security Precursor / Hazardous Waste

Critical Advisory: As of May 2023, the DEA finalized strict controls on the 4-piperidone class of chemicals due to their role as primary precursors in the illicit manufacture of fentanyl and its analogs (e.g., 3-methylfentanyl).[1] While specific alkyl-substituted isomers like 3-ethyl-1-methyl- may not appear by name on every "Red List," they fall under the structural umbrella of List I Chemicals or Controlled Substance Analogues depending on jurisdiction.

Do NOT dispose of this chemical via standard organic solvent waste streams. It requires a Chain of Custody (CoC) and Witnessed Destruction protocol to prevent diversion and ensure regulatory compliance.

Regulatory & Compliance Framework

Before handling the waste, you must understand the legal gravity of this molecule.

Regulatory BodyClassificationImplication
DEA (USA) List I Chemical (Class Control) The 2023 Final Rule controls "4-piperidone... and its salts/derivatives."[1][2][3] This compound is a structural precursor to fentanyl analogs. Treat as a Controlled Substance.
GHS (Safety) Skin Corr. 1B / Flam.[4] Liq. 3 Requires acid-resistant PPE and flammability controls during handling.
EPA (RCRA) D001 (Ignitable), D002 (Corrosive) Must be incinerated at a permitted TSDF (Treatment, Storage, and Disposal Facility).

The "Senior Scientist" Insight: Why strictly control this? In the synthesis of fentanyl analogs, the 4-piperidinone ring is the "scaffold." Adding an ethyl group at the 3-position (as in this chemical) creates 3-ethylfentanyl or ohmefentanyl analogs, which can be orders of magnitude more potent than fentanyl. Diversion of even 5 grams is a significant federal security risk.

Hazard Profiling & Safety Data

Treat the material as a Corrosive Flammable Liquid .

  • Flash Point: ~91°C (Combustible, but often stored in lower flashpoint solvents).

  • pH: Strongly Basic (Amine functionality).

  • Toxicity: Acute Oral Toxicity; causes severe skin burns and eye damage.

Required PPE for Disposal Prep:

  • Eyes: Chemical Splash Goggles + Face Shield (Amine vapors are blinding).

  • Skin: Nitrile gloves (double gloved) or Butyl Rubber (for prolonged contact).

  • Body: Chemical-resistant lab coat/apron.

  • Respiratory: Work in a certified fume hood.

Disposal Protocol: Step-by-Step

This protocol is designed to be a self-validating system —each step produces a record that proves compliance.

Phase 1: Security & Segregation (Immediate)
  • Isolate: Remove the container from general chemical storage.

  • Secure: Place the container in a locked flammables cabinet or a specific Controlled Substance safe.

  • Inventory: Log the exact volume/mass remaining. Discrepancies in precursor inventory are red flags for auditors.

Phase 2: Waste Stream Selection

Do NOT bulk this with "Non-Halogenated Solvents." You must use a High-Hazard/Controlled waste stream.

  • Option A (Preferred): Reverse Distribution.

    • Contact a DEA-registered Reverse Distributor. They take legal ownership of the material and provide a DEA Form 222 (or equivalent transfer document).

    • Best for: Pure substances, expired inventory.

  • Option B: Hazardous Waste Hauler (Witnessed Destruction).

    • Label as "Waste Flammable Liquid, Corrosive, Basic (Contains 4-Piperidinone derivative)."

    • Crucial: Request a Certificate of Destruction (CoD) specifically for this container.

Phase 3: Packaging & Labeling

Follow this precise workflow to prepare the container for pickup.

DisposalWorkflow Start Waste Identification (3-ethyl-1-methyl-4-piperidinone) Check Is it Pure or Mixture? Start->Check Pure Keep in Original Container (Do not decant) Check->Pure Pure Mixture Collect in HDPE Carboy (Compatible with Amines) Check->Mixture Dilute/Waste Label Apply Hazardous Waste Label + 'High Security' Tag Pure->Label Mixture->Label Storage Store in Locked Safe (Until Pickup) Label->Storage Vendor Transfer to Licensed Hauler (Sign Chain of Custody) Storage->Vendor

Figure 1: Decision logic for packaging and securing the precursor waste.

Detailed Steps:

  • Primary Container: If possible, leave the chemical in its original manufacturer bottle. This maintains the integrity of the CAS labeling for the waste vendor.

  • Overpacking: Place the bottle into a clear plastic zip-bag (secondary containment) to protect the label from drips.

  • Labeling:

    • Standard: "Hazardous Waste - Flammable, Corrosive."

    • Specific: "CONTAINS FENTANYL PRECURSOR - DO NOT DIVERT."

  • Documentation: Attach a copy of the SDS and a note regarding its List I status to the waste manifest.

Emergency Contingencies

Scenario: Spillage in the Fume Hood

  • Evacuate the immediate area (10 ft radius).

  • Don PPE: Face shield and double nitrile gloves.

  • Neutralize: Do not use water initially (amines can generate heat). Use a dry absorbent (vermiculite or clay).

  • Clean: Once absorbed, scoop into a hazardous waste bag.

  • Deactivate (Surface): Wipe the surface with a dilute acid solution (e.g., 5% Acetic Acid or Citric Acid) to neutralize the basic amine residue, then wash with soap and water.

  • Report: This is a "Loss of Controlled Precursor." You may be legally required to report this spill to your EHS officer, who may need to file a report with the DEA (Form 106) depending on the quantity.

Chemical Deactivation (On-Site Option)

Only proceed if you have approval from your site's Chemical Hygiene Officer (CHO). This method destroys the precursor utility.

Principle: Oxidative cleavage or derivatization to break the piperidinone ring or render it useless for synthesis.

  • Oxidation: Treatment with excess aqueous Potassium Permanganate (

    
    ) or bleach (Sodium Hypochlorite) can oxidize the amine and ketone functionalities.
    
  • Protocol:

    • Dilute the piperidinone in water (1:10).

    • Slowly add 10% bleach solution while stirring in an ice bath (exothermic).

    • Allow to stand for 24 hours.

    • Check pH (neutralize if necessary).

    • Dispose of the resulting sludge as Non-Regulated Chemical Waste (since the precursor is destroyed).

    • Note: This converts a "Security Risk" into "Standard Waste," but requires validation.

References

  • Drug Enforcement Administration (DEA). (2023).[1][5] Designation of 4-Piperidone as a List I Chemical.[1][3][6] Federal Register, Vol. 88, No. 70. Available at: [Link]

  • U.S. Department of Justice. (2023). List of Controlled Substances and Regulated Chemicals (Orange Book). Available at: [Link]

  • PubChem. (2025). Compound Summary: 3-ethyl-1-methylpiperidin-4-one (CAS 57401-78-2). National Library of Medicine. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-Piperidinone, 3-ethyl-1-methyl-

Comprehensive Safety & Operational Guide: 3-Ethyl-1-methyl-4-piperidinone (CAS 57401-78-2) Introduction 3-Ethyl-1-methyl-4-piperidinone is a critical building block in medicinal chemistry, most notably utilized as an int...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: 3-Ethyl-1-methyl-4-piperidinone (CAS 57401-78-2)

Introduction

3-Ethyl-1-methyl-4-piperidinone is a critical building block in medicinal chemistry, most notably utilized as an intermediate in the synthesis of opioid analgesics such as α-Meprodine[1]. Handling this compound requires a rigorous understanding of its dual chemical nature: it acts as both a reactive ketone and a tertiary amine. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, operational use, and disposal of this reactive intermediate.

Section 1: Chemical Profile & Hazard Causality

To design an effective safety protocol, one must first understand the mechanistic causality behind the chemical's hazards. As a piperidinone derivative, 3-ethyl-1-methyl-4-piperidinone shares significant hazard profiles with its structural analog, 1-methyl-4-piperidinone[2].

  • Corrosivity & Basicity: The tertiary amine nitrogen possesses a lone pair of electrons, making the molecule inherently basic. Upon contact with human skin or ocular tissue, this basicity catalyzes the saponification of lipid membranes, leading to severe chemical burns and rapid tissue damage[2].

  • Flammability: The hydrocarbon backbone and ketone moiety lower the flash point, categorizing it as a flammable liquid and vapor (H226)[3].

Table 1: Quantitative Chemical & Hazard Profile

Property / MetricValue / DescriptionCausality / Impact
CAS Number 57401-78-2Unique identifier for regulatory tracking[4].
Molecular Formula C8H15NOHigh carbon-to-heteroatom ratio contributes to flammability[4].
Molecular Weight 141.21 g/mol Low molecular weight indicates potential volatility at room temperature[4].
Primary Hazards Flammable (H226), Corrosive (H314)Requires strict ignition control and barrier protection[3].
Aqueous pH (Analog) ~12 (at 100 g/L)Highly basic; requires acid neutralization prior to disposal[5].

Section 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling concentrated tertiary amines. The selection of PPE must be driven by the specific permeation risks of basic organic liquids[6].

Table 2: Required PPE and Selection Causality

PPE CategorySpecificationCausality & Validation
Hand Protection Double-gloved: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil)Nitrile provides dexterity but degrades under prolonged amine exposure. Butyl rubber offers superior resistance to basic organics[7]. Validation: Inspect outer gloves for swelling or discoloration every 30 minutes.
Eye/Face Protection Chemical Splash Goggles + Full Face ShieldSafety glasses lack orbital seals. Goggles prevent capillary wicking of liquids into the eyes, while the shield protects facial skin from corrosive micro-splashes[7].
Body Protection Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend)Mitigates the H226 flammability risk. Validation: Ensure the coat is fully buttoned to the neck with cuffs tucked under the outer gloves[7].
Respiratory Class II Chemical Fume Hood (Engineering Control)Must be handled under active ventilation. Validation: Verify face velocity is 80-120 fpm prior to opening the container[8].

Section 3: Operational Workflows & Handling Protocols

The following step-by-step methodology ensures that the handling of 3-ethyl-1-methyl-4-piperidinone is conducted within a self-validating safety framework.

Protocol: Inert Dispensing and Reaction Setup

  • Environmental Validation: Before introducing the chemical to the workspace, verify the fume hood's digital monitor reads between 80-120 fpm. As a secondary physical validation, tape a small strip of tissue to the bottom of the sash; a steady inward pull confirms active negative pressure[8].

  • Atmospheric Control: Purge the reaction vessel with inert gas (Nitrogen or Argon) for 15 minutes. Self-Validation: Route the exhaust gas through an oil bubbler. A steady rate of 1-2 bubbles per second confirms a positive inert atmosphere, eliminating oxygen that could fuel ignition[6].

  • Reagent Transfer: Using a glass syringe with a stainless-steel needle (avoid plastic syringes which may leach or degrade), draw the required volume of 3-ethyl-1-methyl-4-piperidinone.

  • Addition: Add the reagent dropwise to the reaction mixture. Monitor the internal temperature using a thermocouple. Self-Validation: If the temperature rises by more than 5°C/minute, halt the addition immediately. This thermal feedback loop prevents runaway exothermic reactions.

OperationalWorkflow A Pre-Operation Check (Verify Hood: 80-120 fpm) B Inert Atmosphere Setup (N2/Ar Purge & Bubbler) A->B C Reagent Dispensing (Glass Syringe/Cannula) B->C D Reaction Execution (Thermocouple Monitoring) C->D E Quenching & Cleanup (Aqueous Neutralization) D->E

Figure 1: Step-by-step operational workflow for handling 3-ethyl-1-methyl-4-piperidinone.

Section 4: Emergency Response & Spill Management

In the event of a spill, the primary threats are inhalation of toxic/flammable vapors and corrosive damage to surfaces.

Protocol: Spill Remediation

  • Isolate & Ventilate: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood sash is fully open to maximize vapor extraction.

  • Eliminate Ignition Sources: Turn off all hot plates, stirrers, and electrical equipment in the hood to prevent ignition of the flammable vapors[9].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Crucial Causality: Never use sawdust or paper towels, as the basic amine can react exothermically with organic materials, potentially causing spontaneous combustion[6].

  • Neutralization & Collection: Carefully apply a dilute acidic spill control agent (e.g., sodium bisulfate powder) over the absorbed liquid to neutralize the basicity. Sweep the neutralized matrix using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container[9].

Section 5: Waste Disposal & Decontamination Plan

Improper disposal of basic amines can lead to violent reactions in waste carboys. A strict segregation and neutralization protocol is mandatory[10].

Protocol: End-of-Day Waste Processing

  • Phase Separation: Separate the reaction waste into organic and aqueous streams.

  • Organic Waste: Collect halogen-free organic solvents containing unreacted 3-ethyl-1-methyl-4-piperidinone in a designated, grounded, red flammable waste container[5].

  • Aqueous Waste Neutralization: Aqueous washes containing the amine salt must be neutralized before temporary storage. Slowly add 1M Hydrochloric Acid (HCl) to the aqueous waste while stirring.

  • Validation of Neutralization: The system is self-validating when universal pH indicator paper confirms a stable pH of 7.0 for three consecutive tests spaced 5 minutes apart. Only then can the aqueous waste be transferred to the central aqueous waste carboy[11].

WasteDisposal Start Reaction Waste Stream Org Organic Phase Waste (Solvents & Unreacted Amine) Start->Org Aq Aqueous Phase Waste (Basic Amine Salts, pH > 10) Start->Aq Inc High-Temp Incineration (Licensed Facility) Org->Inc Neut Neutralization (Titrate with 1M HCl to pH 7) Aq->Neut AqDisp Aqueous Waste Processing (EHS Collection) Neut->AqDisp

Figure 2: Logical waste segregation and disposal pathway for basic amine residues.

References

  • National Center for Biotechnology Information. "4-Piperidinone, 3-ethyl-1-methyl- | C8H15NO | CID 11126362." PubChem.[Link]

  • National Center for Biotechnology Information. "1-Methyl-4-piperidone | C6H11NO | CID 74049." PubChem. [Link]

  • Fisher Scientific. "1-Methyl-4-piperidone, 98% Safety Data Sheet." Thermo Fisher Scientific.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011.[Link]

  • University of Georgia Research. "Personal Protective Equipment (PPE) Hazard Assessment." UGA Environmental Health and Safety.[Link]

Sources

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4-Piperidinone, 3-ethyl-1-methyl-
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